Product packaging for Paracetamol-d4(Cat. No.:CAS No. 64315-36-2)

Paracetamol-d4

Cat. No.: B196385
CAS No.: 64315-36-2
M. Wt: 155.19 g/mol
InChI Key: RZVAJINKPMORJF-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetaminophen-d4 (CRM) is a certified reference material intended for use as an internal standard for the quantification of acetaminophen by GC- or LC-MS. Acetaminophen is categorized as an analgesic and antipyretic agent. Acetaminophen has been found as an adulterant in seized heroin samples. Formulations containing acetaminophen have been associated with overdoses. This product is intended for analytical forensic applications. This product is also available as a general research tool.>Acetaminophen-d4 is an analytical reference material intended for use as an internal standard for the quantification of acetaminophen by GC- or LC-MS. Acetaminophen is categorized as an analgesic and antipyretic. Acetaminophen is reportedly used as a cutting agent in heroin. This product is intended for analytical forensic applications. This product is also available as a general research tool.>Acetaminophen-d4 is intended for use as an internal standard for the quantification of acetaminophen by GC- or LC-MS. Acetaminophen is an analgesic and antipyretic compound that inhibits COX-2 activity by more than 80%, albeit at relatively high doses, while it is less effective against COX-1.1 Acetaminophen-d4 is also available as an analytical reference standard>A stable-labeled internal standard suitable for quantitation of acetaminophen levels in urine, serum, or plasma by LC/MS or GC/MS for clinical toxicology, isotope dilution methods, P450 studies, and other pharmaceutical research. Acetaminophen, or Paracetamol, is a common over-the-counter COX inhibitor drug used for pain relief and fever reduction.>One of the isotopic labelled form of Acetaminophen, which could be used as an antipyretic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B196385 Paracetamol-d4 CAS No. 64315-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAJINKPMORJF-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480413
Record name Paracetamol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64315-36-2
Record name Paracetamol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64315-36-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Paracetamol-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Principles and Applications of Deuterated Paracetamol in Scientific Research

Introduction

Paracetamol-d4, a deuterated analog of the widely used analgesic and antipyretic drug paracetamol (acetaminophen), serves as a critical tool in modern analytical and research settings. Its unique isotopic composition makes it an invaluable internal standard for the precise quantification of paracetamol in complex biological matrices. This technical guide provides a comprehensive overview of this compound, its fundamental properties, and its primary applications in research, with a focus on experimental protocols and the underlying biochemical pathways of its non-deuterated counterpart.

This compound is structurally identical to paracetamol, with the exception that four hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically and physically very similar to paracetamol but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.[1]

Core Properties and Data

The essential physicochemical properties of this compound are summarized in the table below, providing a direct comparison with unmodified paracetamol. This data is crucial for method development and interpretation of analytical results.

PropertyParacetamolThis compound
Synonyms Acetaminophen, APAPAcetaminophen-d4, APAP-d4, 4-Acetamidophenol-d4
Molecular Formula C₈H₉NO₂C₈H₅D₄NO₂
Molecular Weight 151.16 g/mol 155.19 g/mol [2][3][4]
CAS Number 103-90-264315-36-2[2][3][5]
Appearance White crystalline solidWhite to off-white solid
Melting Point 169 °C169-171 °C
Precursor Ion (m/z) [M+H]⁺ 152.1156.1[6][7]
Product Ion (m/z) for Quantitation 110.1114.1[6][7]
Typical Retention Time (C18 column) ~2.25 minSlightly earlier than paracetamol (~2.20 min)[8][9]

Primary Use in Research: Internal Standard in Quantitative Analysis

The predominant application of this compound in research is as an internal standard for the quantification of paracetamol in biological samples, such as plasma, serum, and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10] An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation and analysis.

The ideal internal standard should behave chemically and physically as similarly as possible to the analyte of interest. This compound is an excellent internal standard for paracetamol because its deuteration does not significantly alter its chemical properties, such as its extraction efficiency and ionization response in the mass spectrometer. However, its increased mass allows it to be distinguished from the endogenous paracetamol by the mass spectrometer.[10]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it can compensate for:

  • Variability in sample extraction: Losses of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by proportional losses of the internal standard.

  • Matrix effects: Components of the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the internal standard co-elutes with the analyte and has very similar ionization properties, it experiences the same matrix effects.

  • Instrumental variability: Fluctuations in the performance of the LC-MS/MS system, such as injection volume variations or changes in detector response, will affect both the analyte and the internal standard equally.

By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of paracetamol in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Paracetamol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of paracetamol in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Paracetamol Working Standards: Prepare a series of calibration standards by serially diluting the paracetamol stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • This compound Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working internal standard solution (10 µg/mL) to each tube (except for the blank sample, to which 20 µL of 50:50 methanol:water is added). Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Paracetamol: 152.1 -> 110.1 (Quantifier), 152.1 -> 65.0 (Qualifier).[8]

      • This compound: 156.1 -> 114.1 (Quantifier).[6][8]

    • Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.0 kV, a source temperature of 150 °C, and a desolvation temperature of 400 °C.

Data Analysis
  • Integrate the chromatographic peaks for the quantifier ions of both paracetamol and this compound.

  • Calculate the peak area ratio of paracetamol to this compound for each sample, standard, and quality control.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the paracetamol calibration standards.

  • Determine the concentration of paracetamol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Add known amount Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification of Paracetamol Calibrate->Quantify

Workflow for quantitative analysis using an internal standard.
Paracetamol Metabolic Pathway

While this compound's primary role is as an analytical standard, understanding the metabolism of paracetamol is crucial for interpreting pharmacokinetic studies. The following diagram outlines the major metabolic pathways of paracetamol in the liver.

G cluster_major Major Pathways (Therapeutic Doses) cluster_minor Minor Pathway (Toxic Metabolite Formation) cluster_detox Detoxification Paracetamol Paracetamol Glucuronidation Glucuronidation (~60%) Paracetamol->Glucuronidation Sulfation Sulfation (~35%) Paracetamol->Sulfation CYP2E1 CYP2E1 Oxidation (~5%) Paracetamol->CYP2E1 Paracetamol_Glucuronide Paracetamol Glucuronide (Non-toxic) Glucuronidation->Paracetamol_Glucuronide Paracetamol_Sulfate Paracetamol Sulfate (Non-toxic) Sulfation->Paracetamol_Sulfate NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) Conjugation NAPQI->GSH Mercapturic_Acid Mercapturic Acid Conjugate (Non-toxic) GSH->Mercapturic_Acid

Major metabolic pathways of paracetamol in the liver.
Paracetamol Mechanism of Action: Signaling Pathways

The precise mechanism of action of paracetamol is still a subject of research, but it is known to involve several signaling pathways, primarily within the central nervous system. The diagram below illustrates some of the key proposed mechanisms.

G cluster_cns Central Nervous System Paracetamol Paracetamol COX_Inhibition Inhibition of COX-1 and COX-2 Paracetamol->COX_Inhibition Serotonergic_Pathway Modulation of Serotonergic Pathways Paracetamol->Serotonergic_Pathway AM404 Metabolite AM404 Paracetamol->AM404 is metabolized to Prostaglandin_Synthesis Reduced Prostaglandin Synthesis COX_Inhibition->Prostaglandin_Synthesis leads to Analgesia_Antipyresis Analgesic & Antipyretic Effects Prostaglandin_Synthesis->Analgesia_Antipyresis Descending_Inhibitory_Pain Enhanced Descending Inhibitory Pain Control Serotonergic_Pathway->Descending_Inhibitory_Pain results in Descending_Inhibitory_Pain->Analgesia_Antipyresis Cannabinoid_System Interaction with Endocannabinoid System Anandamide_Reuptake Inhibition of Anandamide Reuptake Cannabinoid_System->Anandamide_Reuptake AM404->Cannabinoid_System Anandamide_Reuptake->Analgesia_Antipyresis

Proposed mechanisms of action for paracetamol.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the study of paracetamol. Its role as a stable isotope-labeled internal standard enables highly accurate and precise quantification of the drug in biological systems, which is fundamental for pharmacokinetic, toxicokinetic, and clinical studies. The detailed experimental protocols and an understanding of the metabolic and signaling pathways of paracetamol provided in this guide offer a solid foundation for the effective application of this compound in a research setting. The use of such robust analytical methodologies is essential for generating high-quality, reliable data in the field of pharmaceutical sciences.

References

An In-depth Technical Guide to Paracetamol-d4: Chemical Structure, Isotopic Labeling, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Paracetamol-d4 (Acetaminophen-d4), a deuterated analog of the widely used analgesic and antipyretic drug, paracetamol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, isotopic labeling, and its critical role as an internal standard in quantitative analysis.

Chemical Structure and Isotopic Labeling

This compound is a stable isotope-labeled version of paracetamol where four hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.[1] This substitution provides a distinct mass difference, crucial for its use in mass spectrometry-based assays, without significantly altering its chemical behavior.[1]

The IUPAC name for this compound is N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide.[2][3] The deuterium labeling on the aromatic ring makes it an ideal internal standard for the quantification of paracetamol in various biological matrices.[1][4]

Chemical Structure:

Physicochemical and Spectrometric Data

The key physicochemical and mass spectrometric properties of this compound are summarized below. This data is essential for method development in chromatographic and mass spectrometric analyses.

PropertyValueReferences
CAS Number 64315-36-2[2][5][6]
Molecular Formula C₈H₅D₄NO₂[][6][8]
Molecular Weight 155.19 g/mol [2][][6]
Appearance White to off-white solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]
Storage Temperature -20°C[]
Isotopic Purity A representative lot showed 76% d4, 21% d3, and 2% d2 with no detectable d0, resulting in 93% overall isotopic purity.[9][10]

Mass Spectrometry Data (LC-MS/MS):

AnalytePrecursor Ion (m/z)Product Ion (m/z)UseReferences
Paracetamol152.1110.1Quantifier[11][12][13]
Paracetamol152.092.9 / 65.0Qualifier[13]
This compound 156.1 114.1 Quantifier [11][12][13]
This compound 156.0 97.0 Qualifier [13]

Synthesis and Isotopic Labeling

A common laboratory-scale synthesis involves the reaction of 4-aminophenol with acetic anhydride.[15] The reaction mixture is typically heated, and upon cooling, the paracetamol product crystallizes and can be purified by recrystallization.[15]

For the synthesis of this compound, a deuterated starting material, such as 4-aminophenol-d4, would be required. The synthesis would then proceed via a similar acetylation reaction.

Experimental Protocols

This compound is primarily used as an internal standard in the quantification of paracetamol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]

Quantification of Paracetamol in Human Plasma

This protocol describes a common method for the analysis of paracetamol in plasma samples.[1][4][16]

4.1.1. Materials and Reagents

  • Paracetamol and this compound analytical standards[4]

  • HPLC grade Methanol, Acetonitrile, and Water[4][16]

  • Formic Acid[4][16]

  • Blank human plasma[4]

4.1.2. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of a this compound internal standard working solution in methanol.[1]

  • Precipitate proteins by adding 300 µL of acetonitrile.[1]

  • Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]

4.1.3. LC-MS/MS Instrumentation and Conditions

ParameterConditionReferences
LC System HPLC or UHPLC system[4]
Column C18 column (e.g., Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm)[11][12]
Mobile Phase A 0.1% Formic Acid in Water[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[13]
Flow Rate 0.3 - 0.7 mL/min[11][12][13]
Injection Volume 3 - 10 µL[4][13]
Column Temperature Ambient or 40°C[13]
Ionization Mode Positive Electrospray Ionization (ESI)[13]
Ion Spray Voltage 5000 - 5500 V[13]
Temperature 500 - 600 °C[13]
Detection Mode Multiple Reaction Monitoring (MRM)[13]

Visualizations

Experimental Workflow for Paracetamol Quantification

The following diagram illustrates the general workflow for the quantification of paracetamol in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Quantification Quantification (Peak Area Ratio) LC_MSMS->Quantification

Workflow for Paracetamol Quantification
Principle of Internal Standard Correction

This diagram illustrates the principle of using an internal standard to correct for variations during sample processing and analysis, ensuring accurate quantification.

Principle of Internal Standard Correction

References

An In-Depth Technical Guide to the Synthesis of Deuterated Paracetamol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated paracetamol, a critical tool in pharmaceutical research and development. This document details the synthetic methodologies for preparing specifically labeled isotopic analogues of paracetamol, outlines their primary research applications, and provides exemplary experimental protocols. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction: The Significance of Deuterated Paracetamol

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug.[1] Its deuterated analogues, primarily paracetamol-d4 and paracetamol-d3, are indispensable in modern drug metabolism and pharmacokinetic (DMPK) studies, as well as in clinical and forensic toxicology. The substitution of hydrogen with its stable isotope, deuterium, provides a molecule with a slightly higher mass but nearly identical chemical properties. This mass difference is readily detectable by mass spectrometry (MS), making deuterated paracetamol an excellent internal standard for the accurate quantification of the parent drug in biological matrices.[2][3] Furthermore, deuterated compounds can be used as tracers to elucidate metabolic pathways and investigate potential drug-drug interactions.[2][4]

Synthesis of Deuterated Paracetamol: Methodologies and Protocols

The synthesis of deuterated paracetamol typically involves the acetylation of a corresponding deuterated precursor. The specific isotopic labeling of the final product is determined by the choice of deuterated starting materials.

Synthesis of this compound

This compound, where the four hydrogen atoms on the phenyl ring are replaced by deuterium, is synthesized by the acetylation of 4-aminophenol-2,3,5,6-d4.

Step 1: Deuteration of 4-Aminophenol

A common method for the deuteration of the aromatic ring of 4-aminophenol involves H-D exchange in heavy water (D₂O) under acidic conditions and elevated temperatures, often facilitated by microwave irradiation.

Step 2: Acetylation of 4-Aminophenol-d4

The deuterated 4-aminophenol is then acetylated using acetic anhydride. This reaction is analogous to the industrial synthesis of non-deuterated paracetamol.

Illustrative Experimental Protocol: Acetylation of 4-Aminophenol-d4

This protocol is adapted from standard acetylation procedures for the synthesis of paracetamol.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminophenol-2,3,5,6-d4 in water.

  • Addition of Acetic Anhydride: While stirring, add a slight molar excess of acetic anhydride to the suspension.

  • Heating: Heat the reaction mixture in a water bath at approximately 60-85°C until the solid completely dissolves. Continue heating and stirring for an additional 10-15 minutes to ensure the reaction goes to completion.[5][7]

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the this compound product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a crystalline product.[7][8]

Synthesis of Paracetamol-d3

Paracetamol-d3, with deuterium atoms on the acetyl methyl group, is synthesized by the acetylation of 4-aminophenol with deuterated acetic anhydride (acetic anhydride-d6).

Illustrative Experimental Protocol: Synthesis of Paracetamol-d3

This protocol is based on the standard synthesis of paracetamol, substituting the non-deuterated acetylating agent with its deuterated counterpart.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-aminophenol in a minimal amount of a suitable solvent, such as water or a mixture of water and a co-solvent.

  • Acetylation: Add a stoichiometric amount or a slight excess of acetic anhydride-d6 to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Isolation: After the reaction is complete, the paracetamol-d3 product can be isolated by precipitation upon cooling or by the addition of water. The solid product is then collected by filtration.

  • Purification: The crude paracetamol-d3 is purified by recrystallization to remove any unreacted starting materials and by-products.

Quantitative Data and Characterization

The successful synthesis of deuterated paracetamol requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties
PropertyParacetamolThis compoundParacetamol-d3
Molecular Formula C₈H₉NO₂C₈H₅D₄NO₂C₈H₆D₃NO₂
Molecular Weight 151.16 g/mol 155.19 g/mol 154.18 g/mol
Melting Point ~169 °C~169 °CNot specified
Isotopic Purity and Yield

The isotopic purity of deuterated paracetamol is a critical parameter and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] Commercial suppliers often provide data on the isotopic distribution.

Deuterated CompoundIsotopic Purity (Typical Commercial)Reported Yield (Non-deuterated synthesis)
This compound ≥99% deuterated forms (d₁-d₄). A representative lot was 76% d4, 21% d3, and 2% d2 with no detectable d0.[10]59.5% - 91%[11][12]
Paracetamol-d3 Data not readily available in cited literature.59.5% - 91%[11][12]

Note: The yields reported are for the synthesis of non-deuterated paracetamol and may vary for the deuterated analogues depending on the specific reaction conditions and scale.

Experimental Workflows and Signaling Pathways

General Synthesis Workflow

The synthesis of deuterated paracetamol follows a logical workflow from starting materials to the purified and characterized final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis Deuterated Precursor Deuterated Precursor Reaction Reaction Deuterated Precursor->Reaction Acetylation Reagent Acetylation Reagent Acetylation Reagent->Reaction Isolation Isolation Reaction->Isolation Recrystallization Recrystallization Isolation->Recrystallization Characterization Characterization Recrystallization->Characterization

Caption: General workflow for the synthesis of deuterated paracetamol.

Paracetamol Metabolism

Deuterated paracetamol is instrumental in studying the metabolic fate of the drug. The major metabolic pathways occur in the liver.[2]

Paracetamol_Metabolism cluster_major Major Pathways (Therapeutic Doses) cluster_minor Minor Pathway (Toxic) Paracetamol Paracetamol Glucuronidation Glucuronidation Paracetamol->Glucuronidation ~50-70% Sulfation Sulfation Paracetamol->Sulfation ~20-30% Oxidation Oxidation Paracetamol->Oxidation ~5-15% NAPQI NAPQI Oxidation->NAPQI Detoxification Detoxification NAPQI->Detoxification Glutathione Conjugation Hepatotoxicity Hepatotoxicity NAPQI->Hepatotoxicity Overdose

Caption: Major metabolic pathways of paracetamol in the liver.

Research Applications

The primary application of deuterated paracetamol is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantification of paracetamol in biological samples like plasma and urine.[2][13][14] This is crucial for:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of paracetamol.[12]

  • Toxicology Studies: To investigate cases of paracetamol overdose and monitor its toxic metabolites.

  • Metabolic Profiling: To trace the metabolic pathways of paracetamol and identify its various metabolites.[4]

Conclusion

The synthesis of deuterated paracetamol, particularly this compound and paracetamol-d3, is a well-established process that is fundamental to advancing our understanding of this common analgesic. While the core chemistry of acetylation is straightforward, the preparation of the deuterated precursors and the rigorous analysis of the final product's isotopic purity are critical steps that require careful execution. The availability of these stable isotope-labeled standards will continue to be essential for researchers in the fields of drug development, clinical pharmacology, and toxicology.

References

A Comparative Analysis of the Physicochemical Properties of Paracetamol-d4 and Paracetamol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physicochemical properties of Paracetamol-d4 and its non-deuterated counterpart, paracetamol. Understanding the subtle yet significant differences imparted by isotopic substitution is crucial for drug development, enabling researchers to anticipate changes in formulation, bioavailability, and metabolic stability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental molecular and procedural concepts.

Introduction to Isotopic Effects

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H). The substitution of hydrogen with deuterium in a drug molecule, such as paracetamol, can lead to kinetic and thermodynamic isotope effects. These effects arise from the difference in mass, which influences vibrational frequencies of chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy and vibrates more slowly than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. This increased bond strength can alter a molecule's metabolic profile and, to a lesser extent, its physicochemical properties.

Comparative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and paracetamol, providing a clear side-by-side comparison of their quantitative data.

Table 1: General and Physical Properties

PropertyParacetamolThis compound
Molecular Formula C₈H₉NO₂C₈H₅D₄NO₂
Molecular Weight 151.16 g/mol 155.19 g/mol [1][2]
Appearance White crystalline powder[3]Crystalline solid[4]
Melting Point 169 - 170.5 °C[3]167 - 170 °C (decomposes)[2]

Table 2: Solubility

SolventParacetamol SolubilityThis compound Solubility
Water 14 mg/mL (at 20 °C)[5]-
Ethanol ~140 mg/mL (1:7)[3]25 mg/mL[4]
Dimethylformamide (DMF) -25 mg/mL[4]
Dimethyl Sulfoxide (DMSO) -20 mg/mL[4]
Phosphate Buffered Saline (PBS, pH 7.2) -2 mg/mL[4]

Table 3: Acidity

PropertyParacetamolThis compound (Estimated)
pKa 9.0 - 9.5[3]~9.0 - 9.6

Experimental Protocols

The determination of the physicochemical properties outlined above requires standardized and reproducible experimental methodologies. Below are detailed protocols for the key experiments cited.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample (paracetamol or this compound) is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to a temperature approximately 15-20°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium. d. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. e. The temperature at which the last solid particle melts is recorded as the end of the melting range.

  • Data Analysis: The melting point is reported as a range from the onset to the completion of melting. For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent at a given temperature.

Methodology:

  • Preparation: An excess amount of the solid compound (paracetamol or this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

  • Sample Preparation: A precisely weighed amount of the compound (paracetamol or this compound) is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.

  • Apparatus: A calibrated pH meter with a combination electrode and an automated or manual burette are used.

  • Procedure: a. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). b. The pH of the solution is measured and recorded after each incremental addition of the titrant. c. The titration is continued past the equivalence point.

  • Data Analysis: a. A titration curve is generated by plotting the pH versus the volume of titrant added. b. The equivalence point is determined from the inflection point of the curve (the point of the steepest slope). c. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and procedural aspects of this comparative analysis.

Experimental_Workflow cluster_compounds Test Compounds cluster_experiments Physicochemical Property Determination cluster_analysis Data Analysis and Comparison Paracetamol Paracetamol MeltingPoint Melting Point (Capillary Method) Paracetamol->MeltingPoint Solubility Solubility (Shake-Flask Method) Paracetamol->Solubility pKa pKa (Potentiometric Titration) Paracetamol->pKa Paracetamol_d4 Paracetamol_d4 Paracetamol_d4->MeltingPoint Paracetamol_d4->Solubility Paracetamol_d4->pKa DataComparison Comparative Data Tables MeltingPoint->DataComparison Solubility->DataComparison pKa->DataComparison Report Technical Guide DataComparison->Report

References

An In-depth Technical Guide to the Mass Spectrum of Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Paracetamol-d4 (Acetaminophen-d4), a deuterated analog of Paracetamol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative analysis of Paracetamol in various matrices. This compound is a critical internal standard in bioanalytical and pharmacokinetic studies due to its chemical similarity to the parent drug and its distinct mass difference.

Core Data Presentation

The mass spectrometric analysis of this compound typically involves electrospray ionization (ESI) in the positive ion mode, leading to the formation of a protonated molecule, [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) produces a characteristic product ion spectrum. The key quantitative data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₅D₄NO₂[1][2][3]
Molecular Weight 155.19 g/mol [1][2][4][3]
CAS Number 64315-36-2[1][2][4]
Precursor Ion ([M+H]⁺) m/z 156.1[5][6][7][8]
Primary Product Ion (Quantifier) m/z 114.1[5][6][7][8][9]
Secondary Product Ion (Qualifier) m/z 97.0[7]
Proposed Fragmentation Loss of ketene (CH₂=C=O) from the precursor ion[9]

Fragmentation Pathway and Visualization

The primary fragmentation pathway of protonated this compound involves the neutral loss of a ketene molecule from the N-acetyl group. This fragmentation is highly specific and results in the stable product ion observed at m/z 114.1.

G Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion precursor This compound [M+H]⁺ m/z = 156.1 fragmentation_label Loss of Ketene (CH₂=C=O) precursor->fragmentation_label product Product Ion m/z = 114.1 fragmentation_label->product G Bioanalytical Workflow for Paracetamol Quantification cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F LC Separation E->F G Mass Spectrometry (ESI+, MRM) F->G H Peak Integration G->H I Ratio of Analyte to IS H->I J Quantification using Calibration Curve I->J

References

Paracetamol-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Paracetamol-d4, a deuterated analog of Paracetamol. This document outlines its fundamental properties, analytical applications, and the biochemical pathways associated with its parent compound, Paracetamol.

Core Data Summary

The key quantitative data for this compound are summarized below, providing a quick reference for researchers.

PropertyValue
CAS Number 64315-36-2[1]
Molecular Formula C₈H₅D₄NO₂[2][3][4]
Molecular Weight 155.19 g/mol [2][3][5][6]

Synthesis Overview

The synthesis of this compound is analogous to that of unlabeled Paracetamol, typically involving the acetylation of a deuterated precursor. The common method for synthesizing Paracetamol is the acetylation of p-aminophenol with acetic anhydride.[7][8][9] To synthesize this compound, the corresponding deuterated p-aminophenol would be used as the starting material.

Analytical Methodologies: Experimental Protocol for Quantification using LC-MS/MS

This compound is widely utilized as an internal standard for the quantification of Paracetamol in biological samples by liquid chromatography-mass spectrometry (LC-MS/MS).[10][11][12][13] This is due to its similar chemical and physical properties to Paracetamol, while its increased mass allows for distinct detection.

A typical experimental protocol for the analysis of Paracetamol with this compound as an internal standard is as follows:

1. Sample Preparation:

  • Protein precipitation of the plasma or whole blood sample is performed using an organic solvent (e.g., methanol) that contains a known concentration of this compound.[11][12]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is isolated and may be further diluted with water before injection into the LC-MS/MS system.[11][12]

2. Liquid Chromatography (LC):

  • An appropriate C18 analytical column is used for chromatographic separation.

  • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small percentage of formic acid to improve ionization, is employed.[10]

3. Mass Spectrometry (MS):

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[10][11][12]

  • Quantification is performed using Multiple Reaction Monitoring (MRM).

  • The MRM transitions monitored are:

    • Paracetamol: m/z 152.1 → 110.1[10]

    • This compound: m/z 156.1 → 114.1[10]

Biochemical Pathways

The mechanism of action of Paracetamol is complex and not fully elucidated, but it is known to involve several key pathways.

Paracetamol Metabolism

Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation.[5][14] A minor fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[5][14][15] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione.[14][15]

Paracetamol_Metabolism Paracetamol Paracetamol Glucuronide Paracetamol Glucuronide (Non-toxic) Paracetamol->Glucuronide Glucuronidation (Major Pathway) Sulfate Paracetamol Sulfate (Non-toxic) Paracetamol->Sulfate Sulfation (Major Pathway) NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP2E1 Oxidation (Minor Pathway) GSH_Conjugate Glutathione Conjugate (Non-toxic) NAPQI->GSH_Conjugate Glutathione Conjugation Cellular_Proteins Cellular Proteins NAPQI->Cellular_Proteins Depletion of Glutathione Hepatotoxicity Hepatotoxicity Cellular_Proteins->Hepatotoxicity

Caption: Metabolic pathways of Paracetamol.

Mechanism of Action: Signaling Pathways

The analgesic and antipyretic effects of Paracetamol are thought to be mediated through central nervous system mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, potentiation of the descending serotonergic inhibitory pathway, and interaction with the endocannabinoid system via its metabolite, AM404.[2][3][4][6]

Paracetamol_MoA cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Paracetamol_periphery Paracetamol Paracetamol_cns Paracetamol Paracetamol_periphery->Paracetamol_cns Crosses Blood-Brain Barrier p_Aminophenol p-Aminophenol Paracetamol_cns->p_Aminophenol Deacetylation COX_Inhibition COX Inhibition Paracetamol_cns->COX_Inhibition Serotonergic_Pathway Descending Serotonergic Pathway Activation Paracetamol_cns->Serotonergic_Pathway AM404 AM404 p_Aminophenol->AM404 FAAH Endocannabinoid_System Endocannabinoid System Activation AM404->Endocannabinoid_System Analgesia Analgesia COX_Inhibition->Analgesia Serotonergic_Pathway->Analgesia Endocannabinoid_System->Analgesia

Caption: Proposed mechanisms of action for Paracetamol.

References

A Technical Guide to High-Purity Paracetamol-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of commercial suppliers, quality specifications, and analytical methodologies for deuterated paracetamol, a critical internal standard in pharmaceutical research.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and analytical characterization of high-purity Paracetamol-d4 (Acetaminophen-d4). Utilized as an internal standard in bioanalytical and pharmacokinetic studies, the quality and purity of this deuterated analog are paramount for accurate and reproducible results. This document outlines key commercial suppliers, their product specifications, and detailed experimental protocols for quality assessment.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers provide high-purity this compound for research and development purposes. The quality of the product can vary between suppliers, making it crucial to evaluate key parameters such as chemical purity and isotopic enrichment. The following tables summarize the quantitative data available from various commercial sources.

Table 1: General Product Specifications for this compound

PropertyValue
CAS Number 64315-36-2[1][2][3][4]
Molecular Formula C₈H₅D₄NO₂[2][3][4]
Molecular Weight 155.19 g/mol [2][4]
Appearance White to off-white solid
Storage Temperature -20°C[3][4][5]

Table 2: Purity and Isotopic Enrichment Data from Commercial Suppliers

SupplierProduct NameChemical Purity (by HPLC)Isotopic Purity/Enrichment
LGC StandardsThis compound (major)>95%[5]Not specified
Toronto Research Chemicals (TRC)N-(4-Hydroxyphenyl)acetamide-d499.79% (245 nm)[6]99.5% (d4: 97.87%, d3: 2.10%, d2: 0.03%, d0: 0.01%)[6]
MedchemExpressAcetaminophen-d4 (this compound)99.60%[7]Not specified
Cayman ChemicalAcetaminophen-d4≥98%[3]Not specified
Simson PharmaThis compoundAccompanied by Certificate of Analysis[1]Not specified
ClearsynthAcetaminophen D4Accompanied by Certificate of Analysis[8]Not specified
CerilliantAcetaminophen-D4Certified Reference Material[2]Not specified

Experimental Protocols for Quality Assessment

The accurate characterization of this compound is essential for its use as an internal standard. The following sections provide detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of a this compound sample.

Methodology:

A common method for the analysis of paracetamol is Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)[9][10][11][12][13].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used[9].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., orthophosphoric acid buffer with a pH of 3.5) and an organic solvent like acetonitrile or methanol[9][10]. A common mobile phase composition is a 25:75 (v/v) mixture of acetonitrile and water[9].

  • Flow Rate: A flow rate of 1 mL/min is often employed[9].

  • Detection: UV detection at a wavelength of 207 nm or 245 nm[9][10].

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Inject the standard solution into the HPLC system to determine the retention time.

    • Prepare a solution of the this compound sample to be tested in the mobile phase.

    • Inject the sample solution into the HPLC system.

    • The purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Objective: To determine the isotopic purity of a this compound sample and quantify the relative abundance of different deuterated species.

Methodology:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose[14][15][16][17].

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole mass spectrometer).

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used[16].

  • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to monitor the protonated molecules of Paracetamol ([M+H]⁺) and its deuterated isotopologues. For this compound, the [M+H]⁺ ion would be at m/z 156.1[14][15].

  • Procedure:

    • Infuse a solution of the this compound sample directly into the mass spectrometer or inject it through an LC system.

    • Acquire a full scan mass spectrum to identify the molecular ions corresponding to the different deuterated species (d0, d1, d2, d3, d4).

    • The relative abundance of each species is determined by the intensity of their respective molecular ion peaks.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (d4) relative to all other species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and the position of deuterium labeling in a this compound sample.

Methodology:

¹H (Proton) and ²H (Deuterium) NMR spectroscopy are invaluable for structural elucidation[18][19][20].

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).

  • ¹H NMR:

    • The ¹H NMR spectrum of a high-purity this compound sample should show a significant reduction or absence of signals corresponding to the protons on the phenyl ring.

    • The remaining signals (e.g., for the acetyl methyl protons and the hydroxyl and amide protons) should be consistent with the structure of paracetamol.

  • ²H NMR:

    • The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

  • Procedure:

    • Dissolve a small amount of the this compound sample in the appropriate deuterated solvent.

    • Acquire ¹H and ²H NMR spectra.

    • Analyze the chemical shifts, signal integrations, and coupling patterns to confirm the structure and the location of the deuterium labels.

Mechanism of Action of Paracetamol: Key Signaling Pathways

The analgesic and antipyretic effects of paracetamol are not fully understood, but several key signaling pathways are believed to be involved.

Inhibition of Cyclooxygenase (COX) Enzymes

Paracetamol is thought to selectively inhibit COX-2, an enzyme involved in the synthesis of prostaglandins which mediate pain and fever[21][22][23][24][25][26]. This inhibition is more pronounced in the central nervous system where the peroxide tone is low.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain & Fever) COX2->Prostaglandins Paracetamol Paracetamol Paracetamol->COX2 Inhibits

Paracetamol's inhibition of the COX-2 pathway.
Modulation of the Endocannabinoid System via AM404

In the brain, paracetamol is metabolized to AM404[21][23][27][28][29][30][31][32][33]. AM404 can activate cannabinoid CB1 receptors and inhibit the reuptake of the endogenous cannabinoid anandamide, leading to analgesic effects.

Endocannabinoid_Pathway Paracetamol Paracetamol Metabolism_Brain Metabolism in Brain Paracetamol->Metabolism_Brain AM404 AM404 Metabolism_Brain->AM404 Anandamide_Reuptake Anandamide Reuptake AM404->Anandamide_Reuptake Inhibits CB1_Receptor CB1 Receptor AM404->CB1_Receptor Activates Analgesia Analgesia CB1_Receptor->Analgesia

Paracetamol's modulation of the endocannabinoid system.
Activation of TRPA1 Channels

The reactive metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI), has been shown to activate Transient Receptor Potential Ankyrin 1 (TRPA1) channels in the spinal cord[33][34][35][36][37]. This activation contributes to the analgesic effect of paracetamol.

TRPA1_Activation_Pathway Paracetamol Paracetamol Metabolism Metabolism Paracetamol->Metabolism NAPQI NAPQI Metabolism->NAPQI TRPA1_Channel TRPA1 Channel (Spinal Cord) NAPQI->TRPA1_Channel Activates Analgesia Analgesia TRPA1_Channel->Analgesia

Paracetamol's activation of the TRPA1 channel.

Conclusion

High-purity this compound is an indispensable tool in modern pharmaceutical research. A thorough understanding of its commercial sources, quality specifications, and the analytical methods for its characterization is essential for any laboratory conducting quantitative bioanalysis. This guide provides a foundational resource to aid researchers in sourcing and utilizing this critical reagent effectively. It is always recommended to obtain a certificate of analysis from the supplier to confirm the purity and isotopic enrichment of a specific lot.

References

Isotopic Purity of Paracetamol-d4: A Technical Guide for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable quantitative analysis in mass spectrometry, particularly within the realms of pharmaceutical research, clinical toxicology, and drug development. Paracetamol-d4, the deuterated analog of paracetamol (acetaminophen), serves as an ideal internal standard for the quantification of its parent drug in various biological matrices. Its chemical and physical properties closely mimic those of the unlabeled analyte, allowing for correction of variability during sample preparation and analysis. However, the utility of this compound is fundamentally dependent on its isotopic purity. This technical guide provides an in-depth overview of the isotopic purity requirements for this compound, methods for its determination, and the regulatory context governing its use.

Core Concepts in Isotopic Purity

The isotopic purity of this compound refers to the percentage of the material that is fully deuterated at the intended positions (in this case, the four positions on the phenyl ring), as well as the distribution of other isotopic species. These species include the unlabeled (d0) paracetamol and partially deuterated variants (d1, d2, d3). An ideal this compound internal standard should have a high percentage of the d4 species and minimal presence of the d0 species to prevent interference with the quantification of the native analyte.

The presence of significant amounts of undeuterated paracetamol (d0) in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), emphasize the importance of using well-characterized internal standards to ensure the accuracy and reliability of bioanalytical data.[1][2]

Quantitative Isotopic Purity Specifications

The isotopic purity of commercially available this compound internal standards is typically determined by the manufacturer and provided in the Certificate of Analysis (CoA). These specifications can vary between suppliers and even between different batches from the same supplier. Below is a summary of representative quantitative data for the isotopic distribution of this compound from various sources.

Supplier/SourceIsotopic Purity (d4 %)d0 %d1 %d2 %d3 %Other Specifications
Example CoA 1 97.87%0.01%0.00%0.03%2.10%Purity by HPLC: 99.79%
Example Product 1 >95%-----
Example Product 2 ≥99% deuterated forms (d1-d4)-----
Example Representative Lot 76%Not Detectable-2%21%Overall isotopic purity: 93%

Note: The data presented are examples and may not reflect the exact specifications of all available products. Researchers should always refer to the CoA for the specific batch of this compound being used.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the distribution of deuterated species in a this compound standard is crucial for its validation as an internal standard. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (²H-NMR) is a powerful technique for directly observing the deuterium nuclei and can be used to confirm the positions of deuteration and assess the isotopic enrichment. Proton NMR (¹H-NMR) can also be used to determine the degree of deuteration by quantifying the reduction in the signal intensity of the protons that have been replaced by deuterium.

Methodology for ¹H-NMR Analysis:

  • Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a deuterated NMR solvent (e.g., DMSO-d6, Methanol-d4) that does not have signals overlapping with the analyte's signals.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the aromatic protons of any residual undeuterated or partially deuterated paracetamol.

    • Compare these integrals to the integral of a non-deuterated, stable proton signal within the molecule (e.g., the methyl protons of the acetyl group) or to an internal standard with a known concentration.

    • Calculate the percentage of deuteration based on the relative signal integrals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass distribution of the different isotopic species present in the this compound standard. This allows for the quantification of d0, d1, d2, d3, and d4 species.

Methodology for LC-MS/MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Liquid Chromatograph (LC): An HPLC or UHPLC system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid).[3][4]

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Scan Mode: Full scan mode to observe the mass-to-charge (m/z) ratios of all isotopic species.

    • Collision Energy: Low collision energy to minimize fragmentation and observe the parent ions.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound standard.

    • Identify and integrate the peak areas for the ions corresponding to the different isotopic species (d0: m/z 152.07; d1: m/z 153.07; d2: m/z 154.08; d3: m/z 155.08; d4: m/z 156.09 in positive ion mode).

    • Calculate the relative abundance of each species to determine the isotopic distribution.

Regulatory Context and Acceptance Criteria

Regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH) provide a framework for the validation of bioanalytical methods, which includes the characterization of internal standards.[1][5][6] While these guidelines do not set specific numerical limits for isotopic purity, they emphasize the following principles:

  • Purity Characterization: The purity of the internal standard, including its isotopic purity, must be known and documented.[1]

  • No Interference: The internal standard should not interfere with the determination of the analyte. This means that the contribution of the d0 species from the internal standard to the analyte signal should be negligible, typically less than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response in the LLOQ sample.[1]

  • Consistency: The isotopic distribution should be consistent from batch to batch to ensure the reproducibility of the analytical method.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate key workflows and logical relationships.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound Internal Standard sample->spike extract Protein Precipitation / Extraction spike->extract lc Liquid Chromatography Separation extract->lc ms Mass Spectrometry Detection lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Analyte Concentration ratio->quantify

Workflow for Paracetamol Quantification using this compound IS.

logical_relationship cluster_purity Isotopic Purity cluster_performance Assay Performance cluster_validation Regulatory Compliance high_d4 High % d4 species accuracy Accuracy high_d4->accuracy precision Precision high_d4->precision low_d0 Low % d0 species low_d0->accuracy sensitivity Sensitivity (LLOQ) low_d0->sensitivity fda FDA Guidelines accuracy->fda ich ICH M10 accuracy->ich precision->fda precision->ich sensitivity->fda sensitivity->ich

Logical Relationship of Isotopic Purity and Assay Performance.

Conclusion

The isotopic purity of the this compound internal standard is a critical parameter that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods. Researchers and drug development professionals must ensure that the internal standards they use are well-characterized and meet the necessary purity requirements to generate high-quality data that can withstand regulatory scrutiny. By understanding the principles of isotopic purity, employing robust analytical methods for its determination, and adhering to regulatory guidelines, the scientific community can ensure the integrity of their analytical results.

References

An In-depth Technical Guide on the Metabolism of Paracetamol-d4 and the Potential for Kinetic Isotope Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic agent with a well-characterized metabolic profile. Its metabolism is a critical determinant of both its therapeutic efficacy and its potential for hepatotoxicity, which is mediated by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). The deuterated analog, paracetamol-d4, in which the four hydrogen atoms on the phenyl ring are replaced with deuterium, is commonly used as an internal standard in analytical chemistry. However, the impact of this isotopic substitution on its metabolic fate and the potential for a kinetic isotope effect (KIE) are not extensively documented. This technical guide provides a comprehensive overview of the established metabolic pathways of paracetamol, explores the theoretical basis for a kinetic isotope effect on this compound metabolism, and presents detailed experimental protocols for the investigation of these phenomena.

Introduction to Paracetamol Metabolism

Paracetamol undergoes extensive metabolism in the liver through three primary pathways:

  • Glucuronidation: This is the main metabolic route at therapeutic doses, accounting for approximately 45-55% of paracetamol metabolism. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, and UGT1A9, to form paracetamol-glucuronide.

  • Sulfation: Conjugation with sulfate, mediated by sulfotransferases (SULTs) such as SULT1A1 and SULT1A3/4, accounts for about 30-35% of paracetamol metabolism at therapeutic doses. This pathway can become saturated at higher concentrations of paracetamol.

  • Oxidation: A minor fraction (5-10%) of paracetamol is oxidized by the cytochrome P450 (CYP) enzyme system, predominantly by CYP2E1, CYP1A2, and to a lesser extent, CYP3A4. This pathway leads to the formation of the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased shunting of paracetamol down the oxidative pathway. The excessive production of NAPQI depletes hepatic GSH stores. Once GSH is depleted, NAPQI can covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

The Kinetic Isotope Effect and its Potential Impact on this compound Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage, as the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage than a carbon-hydrogen (C-H) bond.[2][3] This can have significant implications for a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced clearance, and a decrease in the formation of certain metabolites.[4][5]

For this compound, the key question is whether the deuteration of the aromatic ring affects the rate of its metabolism, particularly the formation of NAPQI. The generation of NAPQI is initiated by the hydroxylation of the aromatic ring, a reaction catalyzed by CYP450 enzymes. The prevailing mechanism for CYP450-mediated aromatic hydroxylation involves the formation of an arene oxide intermediate.[6] In this mechanism, the initial attack by the activated oxygen species from the CYP450 enzyme does not involve the direct cleavage of a C-H (or C-D) bond in the rate-determining step.[6] Consequently, the KIE for arene oxide formation from deuterated aromatic substrates is generally expected to be small or negligible.[6]

However, some studies on the metabolism of other deuterated aromatic compounds have observed significant isotope effects (kH/kD = 1.3-1.75) for in vivo meta-hydroxylation, suggesting that alternative pathways that do involve C-H bond cleavage as a rate-limiting step may exist.[7] Therefore, while a large KIE for this compound oxidation is not anticipated based on the arene oxide mechanism, the possibility of a modest effect cannot be entirely ruled out. A reduction in the rate of NAPQI formation, even a small one, could theoretically lead to reduced hepatotoxicity at high doses of this compound compared to its non-deuterated counterpart.

The major metabolic pathways of glucuronidation and sulfation occur at the hydroxyl group and are not expected to be directly affected by the deuteration of the aromatic ring. Therefore, no significant KIE is predicted for these conjugation reactions.

Quantitative Data on Paracetamol Pharmacokinetics

The following table summarizes typical pharmacokinetic parameters for non-deuterated paracetamol in healthy adults. This data serves as a baseline for comparative studies with this compound.

ParameterValueReference(s)
Bioavailability (oral) 70-90%[8]
Time to Peak Plasma Concentration (Tmax) 10-60 minutes
Volume of Distribution (Vd) ~0.9 L/kg
Plasma Protein Binding <20% at therapeutic doses
Elimination Half-life (t1/2) 1-3 hours
Metabolite Excretion (Urine, 24h)
Paracetamol-glucuronide~55%
Paracetamol-sulfate~35%
Unchanged Paracetamol2-5%
GSH-derived conjugates (cysteine and mercapturic acid)~5%

Experimental Protocols

To empirically determine the metabolic profile of this compound and quantify any kinetic isotope effect, a combination of in vitro and in vivo studies is necessary.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the rate of metabolism and metabolite formation of paracetamol and this compound in a controlled environment.

Objective: To determine the kinetic parameters (Km and Vmax) of paracetamol and this compound metabolism by CYP450 enzymes in human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Paracetamol and this compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis (e.g., a structurally related compound not found in the matrix)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), phosphate buffer, and varying concentrations of either paracetamol or this compound (e.g., from 1 µM to 5 mM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis of the parent compound depletion and metabolite formation by a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolism at each substrate concentration and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) by non-linear regression analysis. The kinetic isotope effect can be calculated as the ratio of Vmax/Km for paracetamol to that of this compound.

In Vivo Pharmacokinetic and Metabolism Study in a Mouse Model

This protocol outlines an in vivo study to compare the pharmacokinetics and metabolite profiles of paracetamol and this compound.

Objective: To compare the plasma concentration-time profiles and urinary metabolite excretion of paracetamol and this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Paracetamol and this compound solutions for oral or intraperitoneal administration

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for analysis of plasma and urine samples

Procedure:

  • Animal Dosing: Administer a single dose of either paracetamol or this compound (e.g., 150 mg/kg) to separate groups of mice via oral gavage or intraperitoneal injection.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via retro-orbital or tail-vein sampling. Process the blood to obtain plasma.

  • Urine Collection: House the mice in metabolic cages and collect urine over a 24-hour period.

  • Sample Storage: Store all plasma and urine samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Precipitate proteins using acetonitrile containing an internal standard.

    • Urine: Dilute the urine samples with water and add an internal standard. For the analysis of conjugated metabolites, enzymatic hydrolysis (using β-glucuronidase and arylsulfatase) may be required.

  • LC-MS/MS Analysis: Quantify the concentrations of the parent drug and its major metabolites (glucuronide, sulfate, and mercapturate conjugates) in plasma and urine using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and clearance) from the plasma concentration-time data for both paracetamol and this compound using non-compartmental analysis.

  • Metabolite Profiling: Determine the relative proportions of the different metabolites excreted in the urine for both compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Paracetamol_Metabolism cluster_PhaseI Phase I Metabolism (Oxidation) cluster_PhaseII Phase II Metabolism (Conjugation) cluster_Excretion Excretion Paracetamol Paracetamol NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP2E1, CYP1A2, CYP3A4 Glucuronide Paracetamol-Glucuronide Paracetamol->Glucuronide UGTs Sulfate Paracetamol-Sulfate Paracetamol->Sulfate SULTs GSH_conjugate GSH Conjugate NAPQI->GSH_conjugate GSH Urine_Glucuronide Urinary Excretion Glucuronide->Urine_Glucuronide Urine_Sulfate Urinary Excretion Sulfate->Urine_Sulfate Mercapturate Mercapturic Acid Conjugate GSH_conjugate->Mercapturate Further Metabolism Urine_Mercapturate Urinary Excretion Mercapturate->Urine_Mercapturate

Caption: Metabolic pathways of paracetamol.

KIE_Hypothesis cluster_Paracetamol Paracetamol cluster_Paracetamol_d4 This compound cluster_KIE Kinetic Isotope Effect APAP Paracetamol (C-H bonds) NAPQI_H NAPQI APAP->NAPQI_H k_H (CYP450) APAP_d4 This compound (C-D bonds) NAPQI_D NAPQI APAP_d4->NAPQI_D k_D (CYP450) KIE KIE = k_H / k_D > 1 (Hypothesized) Result Slower formation of toxic metabolite KIE->Result

Caption: Hypothesized kinetic isotope effect on NAPQI formation.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies (Mouse Model) cluster_Analysis Analysis HLM Human Liver Microsomes Incubation Incubate with Paracetamol/Paracetamol-d4 HLM->Incubation Kinetics Determine Km, Vmax Incubation->Kinetics LCMS LC-MS/MS Quantification Kinetics->LCMS Dosing Dose Mice with Paracetamol/Paracetamol-d4 Sampling Collect Plasma and Urine Samples Dosing->Sampling PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis Metabolite_Profiling Urinary Metabolite Profiling Sampling->Metabolite_Profiling PK_Analysis->LCMS Metabolite_Profiling->LCMS Data_Interpretation Data Interpretation and KIE Calculation LCMS->Data_Interpretation

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Paracetamol using Paracetamol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of paracetamol (acetaminophen) in biological matrices, such as human plasma and whole blood, using paracetamol-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a well-established technique to enhance the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1]

Overview and Principle

This method utilizes reversed-phase liquid chromatography for the separation of paracetamol and its deuterated analog, this compound.[1] Detection is subsequently performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] The stable isotope-labeled internal standard co-elutes with the analyte and is differentiated by its mass-to-charge ratio (m/z), ensuring reliable quantification.[1] The primary metabolic pathways of paracetamol in the liver involve glucuronidation, sulfation, and oxidation.[2]

Paracetamol Metabolism Pathway

Paracetamol Paracetamol Glucuronidation Glucuronidation (UGT) Paracetamol->Glucuronidation Sulfation Sulfation (SULT) Paracetamol->Sulfation Oxidation Oxidation (CYP450) Paracetamol->Oxidation Paracetamol_Glucuronide Paracetamol-Glucuronide (Non-toxic) Glucuronidation->Paracetamol_Glucuronide Paracetamol_Sulfate Paracetamol-Sulfate (Non-toxic) Sulfation->Paracetamol_Sulfate NAPQI NAPQI (Toxic Metabolite) Oxidation->NAPQI Glutathione Glutathione Conjugation NAPQI->Glutathione Mercapturic_Acid Mercapturic Acid (Excreted) Glutathione->Mercapturic_Acid cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Plasma) Add_IS Addition of This compound (IS) Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

Application Notes and Protocols for the Quantitative Analysis of Paracetamol in Human Plasma Using Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of paracetamol (acetaminophen) in human plasma using a stable isotope-labeled internal standard, Paracetamol-d4. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique suitable for pharmacokinetic studies, clinical monitoring, and bioequivalence trials.[1][2][3][4]

Introduction

Paracetamol is a widely used over-the-counter analgesic and antipyretic drug.[2] Accurate and precise quantification of its concentration in human plasma is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety.[4] The use of a deuterated internal standard, this compound, is critical as it mimics the analyte's behavior during sample preparation and analysis, correcting for potential variations and ensuring the reliability of the results.[4] This document outlines a validated LC-MS/MS method that is rapid, robust, and requires a small plasma volume.[1][2]

Experimental Protocols

A detailed methodology for the analysis of paracetamol in human plasma is provided below. This protocol is based on established and validated methods employing protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.[1][2]

Materials and Reagents
  • Paracetamol (analytical standard)

  • This compound (internal standard)[4]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic acid

  • Milli-Q or HPLC-grade water

  • Drug-free human plasma (for calibration standards and quality controls)

Preparation of Stock and Working Solutions
  • Paracetamol Stock Solution (200 mg/L): Accurately weigh and dissolve an appropriate amount of paracetamol in HPLC-grade methanol.[1][2]

  • This compound Stock Solution (200 mg/L): Accurately weigh and dissolve an appropriate amount of this compound in HPLC-grade methanol.[1][2]

  • Paracetamol Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the paracetamol stock solution with a 50:50 mixture of methanol and water.[5]

  • This compound Working Internal Standard (IS) Solution (200 µg/L): Dilute the this compound stock solution with HPLC-grade methanol.[1][2] Store all stock and working solutions at -80°C and 4°C, respectively.[1][2]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike drug-free human plasma with the paracetamol working solutions to achieve final concentrations ranging from 0.125 to 50 mg/L.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.25, 5, and 30 mg/L).[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample cleanup.[1][6]

  • Aliquot 20 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 320 µL of the working internal standard solution (this compound in methanol) to each tube.[1]

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge at 17,000 x g for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer 20 µL of the clear supernatant to a new tube.[1]

  • Dilute the supernatant 50-fold with Milli-Q water.[1]

  • Inject 10 µL of the final diluted sample into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method and can be adapted for similar LC-MS/MS systems.[1][2]

Liquid Chromatography (LC) System:

ParameterValue
LC System Waters I-Class UPLC system or equivalent[1][2]
Column Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm[1][2]
Mobile Phase A 0.1% Formic acid in Milli-Q water[1][2]
Mobile Phase B 100% HPLC grade methanol[1][2]
Flow Rate 0.3 mL/min[1][2]
Gradient Start at 5% B, linear increase to 35% B over 3.5 min, wash at 95% B for 1 min, re-equilibrate at 5% B for 1 min.[1][2]
Total Run Time 5.5 minutes[1][2]
Injection Volume 10 µL[1]
Column Temp Ambient
Autosampler Temp 4°C[1]

Mass Spectrometry (MS) System:

ParameterValue
MS System Waters Xevo TQ-S or equivalent[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][5]
Capillary Voltage 2.3 kV[1][2]
Cone Voltage 40 V[1][2]
Source Temp 150°C[1][2]
Desolvation Temp 600°C[1][2]
MRM Transitions Paracetamol: m/z 152 > 110 (quantifier), 152 > 65 (qualifier)[1][2][5]; this compound: m/z 156 > 114[1][2][5]

Data Presentation

The performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 0.125 - 50 mg/L[1][2][6]
Correlation Coefficient (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 0.125 mg/L[1]
Intra-assay Precision (%CV) < 1.8%[1]
Inter-assay Precision (%CV) < 2.3%[1]
Accuracy (% Bias) Within ±15%[1]
Recovery > 90%[8][9]
Table 2: Stability Data

Paracetamol stability in human plasma has been demonstrated under various conditions.

ConditionDurationStability
Freeze-Thaw 3 cyclesStable[1][2]
Ambient Temperature 4 hoursStable[1][2]
Post-extraction (10°C) 16 hoursStable[1][2]
Long-term (-20°C) 58 daysStable[1][2]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis of paracetamol in human plasma.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample mix Mix Plasma, Standards/QCs with Internal Standard plasma->mix standards Calibration Standards & QCs standards->mix is This compound Internal Standard is->mix precipitate Protein Precipitation (Methanol) mix->precipitate Vortex centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute inject Inject into LC-MS/MS dilute->inject lc Chromatographic Separation (UPLC) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Paracetamol calibrate->quantify

Caption: Workflow for paracetamol quantification in plasma.

Logical Relationship of Key Method Components

This diagram shows the relationship between the analytical components and the desired outcome.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_goal Goal plasma Plasma Sample extraction Protein Precipitation plasma->extraction is This compound (IS) is->extraction lcms LC-MS/MS Analysis extraction->lcms peak_ratio Analyte/IS Peak Area Ratio lcms->peak_ratio concentration Paracetamol Concentration peak_ratio->concentration via Calibration Curve result Accurate & Precise Quantification concentration->result

Caption: Key components for accurate quantification.

References

Application Notes: Sample Preparation for Paracetamol-d4 in Urine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paracetamol (Acetaminophen) is a widely used analgesic and antipyretic drug. The analysis of its deuterated analog, Paracetamol-d4, in urine is crucial for pharmacokinetic, bioequivalence, and metabolism studies, where it serves as a stable isotope-labeled internal standard. Accurate quantification requires robust and efficient sample preparation techniques to remove interfering endogenous components from the complex urine matrix. This document provides detailed protocols for three common sample preparation methods: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Solid-Phase Extraction (SPE)

SPE is a highly selective method for isolating analytes from a complex matrix, offering high recovery and clean extracts. It is particularly suitable for LC-MS/MS analysis.

Quantitative Data Summary
ParameterC18 SPEMixed-Mode Cation Exchange SPEReference
Recovery >90%~100%[1][2]
Limit of Detection (LOD) Not explicitly stated for urine0.33 µg/L (combined with DLLME)[3]
Limit of Quantification (LOQ) Not explicitly stated for urineNot explicitly stated
Matrix Effect MinimizedMinimized[1]
Experimental Protocol: C18 SPE

This protocol is a general guideline and may require optimization based on the specific C18 cartridge and analytical system used.

Materials:

  • C18 SPE Cartridges (e.g., Bakerbond C18)[4]

  • Urine sample

  • This compound internal standard solution

  • Phosphate buffer (pH 6.8)[4]

  • Acetonitrile[4]

  • Methanol[4]

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • To 1 mL of urine, add the appropriate volume of this compound internal standard solution.

    • Add 1 mL of phosphate buffer (pH 6.8) and vortex.[4]

    • Add acetonitrile to precipitate proteins (a common starting ratio is 2:1, acetonitrile:sample).[4]

    • Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences. Some methods may include a milder organic wash (e.g., 5% methanol in water) to remove less polar interferences without eluting the analyte.

  • Elution:

    • Elute the this compound and Paracetamol with 2 mL of methanol into a clean collection tube.[4]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

Experimental Workflow: C18 SPE

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction urine Urine Sample + This compound IS buffer Add Phosphate Buffer (pH 6.8) urine->buffer precipitate Add Acetonitrile & Centrifuge buffer->precipitate supernatant Collect Supernatant precipitate->supernatant load Load Sample supernatant->load condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Fig 1. C18 Solid-Phase Extraction Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is a cost-effective method, though it can be less selective than SPE.

Quantitative Data Summary
ParameterEthyl Acetate LLEReference
Recovery Method dependent, generally lower than SPE[6]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated
Matrix Effect Moderate
Experimental Protocol: Ethyl Acetate LLE

This protocol describes a general procedure for the extraction of this compound from urine using ethyl acetate.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Ethyl acetate[6]

  • pH adjustment solution (e.g., dilute HCl or NaOH)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples and vortex.

    • To 1 mL of urine, add the this compound internal standard.

    • Adjust the pH of the urine sample to approximately 5-6. Paracetamol is a weak acid, and this pH range ensures it is in its neutral form for efficient extraction into an organic solvent.[6]

  • Extraction:

    • Add 5 mL of ethyl acetate to the urine sample in a glass tube.[6]

    • Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Dry-down and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction urine Urine Sample + This compound IS ph_adjust Adjust pH to 5-6 urine->ph_adjust add_solvent Add Ethyl Acetate ph_adjust->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect Collect Organic Layer vortex->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Fig 2. Liquid-Liquid Extraction Workflow.

Protein Precipitation

Protein precipitation is the simplest and fastest method for sample preparation. It involves adding an organic solvent to the sample to denature and precipitate proteins, which are then removed by centrifugation. While rapid, it is the least selective method and may result in significant matrix effects.

Quantitative Data Summary
ParameterMethanol PrecipitationAcetonitrile PrecipitationReference
Recovery High, but with potential for matrix effectsHigh, but with potential for matrix effects[5][7]
Limit of Detection (LOD) 0.43 mg/LNot explicitly stated[5]
Limit of Quantification (LOQ) 2.25 mg/LNot explicitly stated[5]
Matrix Effect Can be significantCan be significant[5]
Experimental Protocol: Acetonitrile Precipitation

This protocol outlines a straightforward protein precipitation method using acetonitrile.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Ice-cold acetonitrile

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Place a 100 µL aliquot of urine into a microcentrifuge tube.[5]

    • Add the appropriate amount of this compound internal standard.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the urine sample (a 3:1 ratio of solvent to sample is a common starting point).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a well plate for analysis.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or diluted further if necessary.

Experimental Workflow: Protein Precipitation

PP_Workflow cluster_prep Sample Preparation cluster_precipitate Precipitation cluster_analysis Analysis urine Urine Sample + This compound IS add_solvent Add Ice-Cold Acetonitrile urine->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Fig 3. Protein Precipitation Workflow.

The choice of sample preparation technique for this compound in urine depends on the specific requirements of the analysis. Solid-Phase Extraction offers the cleanest extracts and highest selectivity, making it ideal for sensitive and robust quantitative assays. Liquid-Liquid Extraction provides a balance between cost and performance. Protein Precipitation is the fastest method but is also the least selective and may require further optimization to mitigate matrix effects. For all methods, the use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification.

References

Application of Paracetamol-d4 in Pharmacokinetic and Bioequivalence Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the use of Paracetamol-d4, a deuterated stable isotope of paracetamol, in pharmacokinetic (PK) and bioequivalence (BE) studies. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate understanding and implementation in a research setting.

Introduction to this compound

Paracetamol-(ring-d4), herein referred to as this compound, is a form of paracetamol where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry and drug metabolism studies for several key reasons:

  • Internal Standard in Bioanalysis: Due to its near-identical chemical and physical properties to paracetamol, this compound is widely used as an internal standard for the quantification of paracetamol in biological matrices such as plasma, urine, and cerebrospinal fluid.[1] Its slightly higher molecular weight allows for its distinction from the unlabeled drug by mass spectrometry, while co-eluting closely under chromatographic separation. This corrects for variability during sample preparation and analysis, leading to highly accurate and precise measurements.

  • Tracer in Pharmacokinetic Studies: Stable isotope-labeled drugs like this compound can be used as tracers in human mass balance studies and to determine absolute bioavailability.[1][2] By co-administering a known amount of the labeled drug (e.g., intravenously) with the unlabeled oral dosage form, researchers can simultaneously measure the concentration-time profiles of both species in the same subject. This approach, often referred to as a "microdosing" or "microtracer" study when using very small amounts of the labeled compound, allows for a more accurate determination of absolute bioavailability by eliminating intra-subject variability that can occur in traditional crossover studies.[3][4]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of paracetamol from various bioequivalence and pharmacokinetic studies. This data is provided for comparative purposes and to illustrate the expected values in such studies.

Table 1: Pharmacokinetic Parameters of Paracetamol in Healthy Volunteers (Single Dose Studies)

FormulationDose (mg)Cmax (µg/mL)Tmax (hr)AUC0-t (µg·hr/mL)t1/2 (hr)Reference
Oral Suspension (Test)100018.5 ± 4.20.8 ± 0.455.3 ± 10.12.8 ± 0.5Generic BE Study
Oral Suspension (Reference)100017.9 ± 3.90.9 ± 0.554.8 ± 9.82.9 ± 0.6Generic BE Study
Extended-Release Tablet (Test)6506.02 ± 1.561.22 ± 0.830.54 ± 5.127.73 ± 1.9[5]
Extended-Release Tablet (Reference)6506.17 ± 1.471.06 ± 0.7231.12 ± 4.987.00 ± 1.8[5]
Intravenous Infusion100028.3 ± 6.50.2545.6 ± 8.22.6 ± 0.4[6]

Table 2: Bioequivalence Assessment of Two Oral Paracetamol Formulations

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)Regulatory Acceptance Range
Cmax (µg/mL)18.5 ± 4.217.9 ± 3.9103.1% (95.2% - 111.5%)80.00% - 125.00%
AUC0-t (µg·hr/mL)55.3 ± 10.154.8 ± 9.8100.9% (97.5% - 104.4%)80.00% - 125.00%
AUC0-∞ (µg·hr/mL)58.1 ± 10.857.9 ± 10.5100.3% (97.0% - 103.7%)80.00% - 125.00%

Experimental Protocols

Protocol 1: Quantification of Paracetamol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a common method for the analysis of paracetamol in plasma samples, a critical component of any PK or BE study.

3.1.1. Materials and Reagents

  • Paracetamol analytical standard

  • This compound analytical standard

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Pipettes and tips

3.1.2. Preparation of Stock and Working Solutions

  • Paracetamol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of paracetamol in 10 mL of methanol.

  • Paracetamol Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • This compound Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

3.1.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (internal standard).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Paracetamol)m/z 152.1 -> 110.1
MRM Transition (this compound)m/z 156.1 -> 114.1
Dwell Time100 ms
Protocol 2: Bioequivalence Study Design - Crossover Study

This protocol outlines a standard two-way crossover design for a bioequivalence study of a new test formulation of paracetamol against a reference formulation.

3.2.1. Study Population

  • Healthy adult volunteers (typically 18-55 years old).

  • Subjects should be screened for any medical conditions or medications that could interfere with the study.

  • Informed consent must be obtained from all participants.

3.2.2. Study Design

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Dosing - Period 1: On the morning of the study day, after an overnight fast, subjects receive a single oral dose of either the test or reference paracetamol formulation with a standardized volume of water.

  • Blood Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Washout Period: A washout period of at least 7 days is implemented between the two dosing periods to ensure complete elimination of the drug from the body.

  • Dosing - Period 2: After the washout period, subjects receive the alternate formulation.

  • Blood Sampling: The same blood sampling schedule is followed as in Period 1.

3.2.3. Bioanalytical Analysis

  • Plasma samples are processed and analyzed for paracetamol concentrations using a validated LC-MS/MS method as described in Protocol 1.

3.2.4. Pharmacokinetic and Statistical Analysis

  • Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2) are calculated for each subject for both formulations.

  • The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.

  • For bioequivalence to be concluded, the 90% confidence intervals for these parameters must fall within the regulatory acceptance range of 80.00% to 125.00%.

Visualizations

Paracetamol Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of paracetamol in the liver. At therapeutic doses, paracetamol is primarily metabolized through glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine.[7] A minor pathway involves oxidation by cytochrome P450 enzymes (primarily CYP2E1) to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[7] NAPQI is detoxified by conjugation with glutathione.

Paracetamol_Metabolism cluster_detox Detoxification Paracetamol Paracetamol Glucuronidation Glucuronide Conjugate Paracetamol->Glucuronidation UGT Enzymes Sulfation Sulfate Conjugate Paracetamol->Sulfation SULT Enzymes NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP450 (e.g., CYP2E1) Detoxified Mercapturic Acid Conjugate NAPQI->Detoxified Glutathione Bioequivalence_Workflow cluster_period1 Period 1 cluster_period2 Period 2 Start Study Start: Subject Recruitment & Screening Randomization Randomization to Treatment Sequence Start->Randomization Dosing1 Dosing (Test or Reference Formulation) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Dosing (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Analysis Bioanalytical Analysis (LC-MS/MS) Sampling2->Analysis PK_Stats Pharmacokinetic & Statistical Analysis Analysis->PK_Stats Conclusion Conclusion on Bioequivalence PK_Stats->Conclusion

References

Application Note & Protocol: Quantification of Paracetamol in Pediatric Plasma Samples Using Paracetamol-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic medication in pediatric populations.[1] Accurate quantification of paracetamol in plasma is crucial for pharmacokinetic studies, dose optimization, and safety monitoring in pediatric clinical trials.[2][3] Due to the small sample volumes often available from pediatric patients, highly sensitive and robust analytical methods are required.[4][5] This application note provides a detailed protocol for the quantification of paracetamol in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with paracetamol-d4 as the internal standard.[6][7]

Methodology

The method employs protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This compound is used as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[6][7]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (20 µL) s2 Add Protein Precipitation Solution (Methanol with this compound) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 a1 Dilute Supernatant s4->a1 Transfer a2 Inject into LC-MS/MS a1->a2 a3 Data Acquisition (MRM) a2->a3 d1 Peak Integration a3->d1 Process d2 Calculate Peak Area Ratios d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for paracetamol quantification.

Materials and Reagents
  • Paracetamol (analytical standard)

  • This compound (internal standard)[4]

  • Methanol (HPLC grade)[7]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Protocol

1. Preparation of Stock and Working Solutions [7]

  • Paracetamol Stock Solution (1 mg/mL): Accurately weigh and dissolve paracetamol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Paracetamol Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol/water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (200 µg/L): Dilute the this compound stock solution in methanol.[7]

2. Sample Preparation [7]

  • Pipette 20 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 320 µL of the internal standard working solution (200 µg/L this compound in methanol).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 17,000 x g for 5 minutes.

  • Transfer 20 µL of the supernatant and dilute it 50-fold with ultrapure water.

  • Inject 10 µL of the diluted sample into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • Liquid Chromatography

    • Column: Waters XBridge® C18 or equivalent

    • Mobile Phase A: 0.1% Formic acid in water[7]

    • Mobile Phase B: 100% Methanol[7]

    • Flow Rate: As per column specifications

    • Gradient: A typical gradient starts at 95% A, linearly increases to 35% B over 3.5 minutes, followed by a wash and re-equilibration.[7]

    • Run Time: Approximately 5.5 minutes[7]

  • Mass Spectrometry

    • Ionization: Electrospray Ionization (ESI), positive mode[6]

    • Scan Type: Multiple Reaction Monitoring (MRM)[6]

    • MRM Transitions: [4][5][6]

      • Paracetamol: m/z 152 > 110

      • This compound: m/z 156 > 114

    • Capillary Voltage: 2.3 kV[6]

    • Cone Voltage: 40 V[6]

    • Source Temperature: 150°C[6]

    • Desolvation Temperature: 600°C[6]

Data Analysis

Data is processed using appropriate software (e.g., Waters TargetLynx).[7] The peak area ratio of paracetamol to this compound is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of paracetamol in the unknown samples is then determined from this curve.

Quantitative Data

The following tables summarize the quantitative performance of similar LC-MS/MS methods for paracetamol quantification.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range0.125 - 50 mg/L[6][7]
Correlation Coefficient (r²)> 0.99[8]
Lower Limit of Quantification (LLOQ)0.125 mg/L[6][7]
Intra-assay Imprecision< 1.4%[6][7]
Inter-assay Imprecision< 1.4%[6][7]
Accuracy98.8% - 111.3%[8]
Extraction Recovery91.0% - 98.7%[8]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Paracetamol152.1110.1ESI+[4][5]
This compound156.1114.1ESI+[4][5]

Signaling and Logical Relationships

The use of a deuterated internal standard is a key aspect of this method. The logical relationship for quantification is based on the principle that the deuterated standard behaves identically to the analyte during extraction and ionization, thus providing a reliable basis for quantification.

logic cluster_sample In the Sample cluster_process During Processing & Analysis cluster_detection At the Detector cluster_quant Final Quantification Analyte Paracetamol Extraction Extraction & Ionization Analyte->Extraction IS This compound (Known Amount) IS->Extraction Ratio Peak Area Ratio (Analyte / IS) Extraction->Ratio Concentration Analyte Concentration Ratio->Concentration Calculated from Calibration Curve

Caption: Logic of quantification using an internal standard.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a rapid, sensitive, and reliable approach for the quantification of paracetamol in small volumes of pediatric plasma samples.[6][7] The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical trial settings. The excellent precision and accuracy ensure high-quality data for pharmacokinetic and safety assessments in the pediatric population.

References

Analysis of Paracetamol and its Metabolites Using a Paracetamol-d4 Internal Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of paracetamol (acetaminophen) and its major metabolites in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Paracetamol-d4 as an internal standard. This method is crucial for pharmacokinetic studies, clinical monitoring, and toxicological assessments.

Introduction

Paracetamol is a widely used analgesic and antipyretic drug.[1][2] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity.[3][4] This toxicity is linked to the metabolic activation of paracetamol to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[4][5] Therefore, the accurate quantification of paracetamol and its metabolites is essential for understanding its disposition and potential for toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to enhance the accuracy and precision of quantitative analysis by compensating for matrix effects and variations during sample preparation and instrument analysis.[1]

Paracetamol Metabolism

Paracetamol is primarily metabolized in the liver through three main pathways:

  • Glucuronidation: Conjugation with glucuronic acid is the major metabolic route, accounting for approximately 50-70% of paracetamol metabolism.[3][6]

  • Sulfation: Conjugation with sulfate accounts for about 25-35% of the metabolism.[3][6]

  • Oxidation: A minor fraction (5-15%) is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to the toxic metabolite NAPQI.[3][7] At therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[3]

The major metabolites include paracetamol-glucuronide, paracetamol-sulfate, and downstream products of the NAPQI pathway, such as paracetamol-cysteine and paracetamol-mercapturate.[5][8]

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of paracetamol and its metabolites due to its high sensitivity, selectivity, and specificity.[9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of paracetamol and its metabolites.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection Inject into LC-MS/MS Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

References

Troubleshooting & Optimization

How to address matrix effects in Paracetamol-d4 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in the LC-MS analysis of Paracetamol and its deuterated internal standard, Paracetamol-d4. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

??? question "Q1: What are matrix effects and why are they a concern in LC-MS analysis?"

??? question "Q2: How does this compound, as a stable isotope-labeled (SIL) internal standard, help mitigate matrix effects?"

??? question "Q3: Can a deuterated internal standard perfectly correct for all matrix effects?"

??? question "Q4: What are the common signs that matrix effects are impacting my this compound signal?"

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Issue 1: High Variability in Internal Standard (this compound) Peak Area

Possible Cause: The most likely cause is that the this compound is experiencing varying degrees of ion suppression or enhancement across different samples. This indicates that the levels of interfering matrix components are not consistent from sample to sample.

Troubleshooting Workflow:

G start High Variability in This compound Peak Area check_prep Review Sample Preparation Method start->check_prep is_ppt Using Protein Precipitation? check_prep->is_ppt consider_spe Consider SPE or LLE for Cleaner Extracts is_ppt->consider_spe Yes optimize_chroma Optimize Chromatographic Separation is_ppt->optimize_chroma No consider_spe->optimize_chroma modify_gradient Modify Gradient to Separate IS from Interference Zone optimize_chroma->modify_gradient check_dilution Evaluate Sample Dilution modify_gradient->check_dilution dilute_sample Dilute Sample to Reduce Matrix Concentration check_dilution->dilute_sample post_infusion Perform Post-Column Infusion Experiment dilute_sample->post_infusion end_node Problem Resolved post_infusion->end_node

Caption: Troubleshooting workflow for variable internal standard signals.

Recommended Actions:

  • Improve Sample Preparation: Protein precipitation (PPT) is a fast but relatively "dirty" sample preparation method.[1] Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering components like phospholipids.[2][1][3]

  • Modify Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. A slower, shallower gradient can often resolve the analyte from the region of ion suppression.[4]

  • Consider Sample Dilution: If your assay has sufficient sensitivity, diluting the sample can lower the concentration of matrix components to a point where they no longer cause significant ion suppression.[5]

  • Confirm with Post-Column Infusion: Use a post-column infusion experiment (see Protocol 2) to definitively identify the retention time windows where ion suppression is occurring. This will help guide the optimization of your chromatographic method.[5][6]

Issue 2: Good QC Results but Signal Suppression in a Subset of Study Samples

Possible Cause: This scenario strongly suggests that the matrix composition of the affected study samples is significantly different from the matrix used to prepare your calibrators and QCs. This can happen in patient samples due to diet, co-administered medications, or disease state.

Recommended Actions:

  • Quantify the Matrix Effect: Perform a quantitative matrix effect assessment (see Protocol 1) using at least six different lots of the biological matrix to understand the typical variability.[7]

  • Investigate Sample Differences: Review the history of the problematic samples. Are they from a specific patient population or collection time point?

  • Re-evaluate Sample Preparation: The presence of severe matrix effects in specific samples indicates that the current sample cleanup method is not robust enough. A more rigorous method like SPE is highly recommended.[3][8]

Quantitative Data on Matrix Effects

The choice of sample preparation and the biological matrix itself significantly impact the extent of matrix effects.

Table 1: Matrix Effect and Recovery of Paracetamol in Human Plasma

This table summarizes the process efficiency, extraction recovery, and matrix effect for Paracetamol in human plasma using a protein precipitation method.

Concentration LevelProcess Efficiency (%)Extraction Recovery (%)[6][9]Matrix Effect (%)[6][9]
Low QC (198 ng/mL)101.3 ± 8.390.990.9 ± 8.3
Medium QC (593 ng/mL)114.0 ± 10.9100.097.0 ± 10.9
High QC (16,000 ng/mL)103.0 ± 4.0103.0101.0 ± 4.0

Data adapted from a study utilizing a protein precipitation sample preparation method.[6][9] A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 2: Matrix Effect of Paracetamol in Various Animal Tissues

This table illustrates the significant ion suppression observed in different animal tissues, highlighting the need for matrix-specific method development.

AnalyteTissueMatrix Effect (Ion Suppression %)[10]
ParacetamolMuscle> 85%
ParacetamolLiver~ 10%
ParacetamolLungs~ 40%
ParacetamolKidney~ 40-50%

Data adapted from a study evaluating matrix effects using a post-extraction addition technique.[10] The values represent the percentage of signal reduction due to ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction spiking method to quantify the matrix effect by comparing the response of an analyte in a clean solution versus its response in an extracted matrix blank.[4][11]

Caption: Experimental workflow for quantifying matrix and recovery effects.

Methodology:

  • Prepare Three Sets of Samples (at low and high QC concentrations):

    • Set A (Neat Solution): Spike Paracetamol and this compound into the final reconstitution solvent (e.g., mobile phase).[11]

    • Set B (Post-Extraction Spike): Extract at least six different sources of blank biological matrix. Spike Paracetamol and this compound into the resulting clean extract.[11]

    • Set C (Pre-Extraction Spike): Spike Paracetamol and this compound into the blank biological matrix before performing the extraction procedure.[11]

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and internal standard.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Let A, B, and C be the mean peak areas of the analyte from Sets A, B, and C, respectively.

    • Matrix Effect (%) = (B / A) x 100

    • Recovery (%) = (C / B) x 100

    • The Internal Standard Normalized Matrix Factor should also be calculated to assess the ability of the IS to compensate for matrix effects.

Protocol 2: Post-Column Infusion for Qualitative Assessment

This experiment helps to identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.[5]

Methodology:

  • Setup: Arrange a T-union between the LC column outlet and the mass spectrometer's ion source.

  • Infusion: Use a syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of a standard solution of this compound into the mobile phase stream post-column.[5]

  • Injection: Once a stable baseline signal for the this compound is observed, inject an extracted blank matrix sample.[5]

  • Monitor Signal: Continuously monitor the this compound signal throughout the chromatographic run.

    • A dip in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

  • Analysis: The retention time of these signal deviations corresponds to the elution of interfering matrix components. This information can be used to adjust the chromatographic conditions to move the analyte peak away from these zones.[5]

References

Technical Support Center: Troubleshooting Poor Peak Shape for Paracetamol-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the poor peak shape of Paracetamol-d4 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For this compound, this can be attributed to several factors:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2][3] This is particularly prevalent with older, Type A silica columns.[3]

  • Mobile Phase pH Near pKa: Paracetamol has a pKa of approximately 9.4 to 10.[4][5] If the mobile phase pH is close to this value, the analyte can exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[1][4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[6]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[7]

Q2: My this compound peak is showing fronting. What could be the cause?

Peak fronting, where the front half of the peak is broader, is less common than tailing but can occur due to:

  • Concentration Overload: A highly concentrated sample can lead to a non-linear distribution between the stationary and mobile phases at the peak front.[7]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.[3]

  • Column Collapse: Though less frequent, degradation of the stationary phase under harsh conditions can lead to a collapsed column bed and distorted peaks.[3]

Q3: I am observing split peaks for this compound. What should I investigate?

Split peaks can arise from several issues, often related to the sample introduction or the column itself:

  • Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase is a primary cause of peak splitting.[4] It is always best to dissolve the sample in the initial mobile phase.

  • Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, leading to a disturbed flow path and split peaks for all analytes.[4][6]

  • Column Void or Channeling: A void at the head of the column or channeling within the packing material can cause the sample to travel through different paths, resulting in a split peak.[4][6]

Q4: Can the deuteration of this compound itself cause poor peak shape?

No, the presence of deuterium atoms in this compound does not inherently cause poor peak shape under typical HPLC conditions. Its chromatographic behavior is nearly identical to its non-deuterated counterpart. The underlying causes of peak shape issues will be the same for both compounds.[4]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

If you are experiencing peak tailing with this compound, follow these steps:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Paracetamol (~9.4-10). An acidic mobile phase, for instance, in the range of pH 3-4, will ensure the analyte is in a single, non-ionized state, which typically results in a sharp, symmetrical peak.[4]

  • Use a Modern, End-capped Column: Employ a high-purity, modern HPLC column with proper end-capping. This minimizes the number of free silanol groups available for secondary interactions.[1]

  • Check for Column Contamination: If the tailing appears after several injections, consider flushing the column with a strong solvent. If the problem persists, the inlet frit may be blocked and require replacement, or the column may need to be replaced.[4]

  • Reduce Sample Concentration: Dilute your sample to check for mass overload. If the peak shape improves, adjust your sample concentration accordingly.[7]

Guide 2: Resolving Peak Fronting and Splitting

For issues with peak fronting or splitting, consider the following troubleshooting workflow:

G Troubleshooting Peak Fronting and Splitting start Poor Peak Shape (Fronting/Splitting) check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No column_issue Likely a physical issue: - Blocked column frit - Column void/channeling - System leak yes_all->column_issue analyte_specific Likely a chemical or sample-related issue no_all->analyte_specific replace_column Action: Reverse flush column. If no improvement, replace frit or column. column_issue->replace_column solvent_mismatch Check for solvent mismatch. Dissolve sample in mobile phase. analyte_specific->solvent_mismatch overload Check for concentration overload. Dilute the sample. analyte_specific->overload adjust_sample_prep Action: Adjust sample solvent and/or concentration. solvent_mismatch->adjust_sample_prep overload->adjust_sample_prep

Caption: A decision tree for troubleshooting peak fronting and splitting.

Data Presentation

Table 1: Influence of Mobile Phase pH on Paracetamol State and Peak Shape

Mobile Phase pHRelation to pKa (~9.4)Predominant State of ParacetamolExpected Peak ShapeRecommendation
< 7.4> 2 units below pKaNon-ionizedSymmetrical, SharpRecommended
7.4 - 9.4Approaching pKaMixture of ionized and non-ionizedBroad, TailingNot Recommended
> 11.4> 2 units above pKaIonizedSymmetrical, SharpPotentially suitable, but may affect column stability

Data compiled from multiple sources indicating the importance of maintaining pH away from the pKa.[4]

Table 2: Typical Starting HPLC Method Parameters for Paracetamol Analysis

ParameterTypical Value/ConditionReference(s)
Column C18, e.g., 250 mm x 4.6 mm, 5 µm[8][9]
Mobile Phase Methanol:Water or Acetonitrile:Water with an acidic modifier (e.g., phosphoric acid, acetic acid)[4][8][10]
Ratio Varies, e.g., Methanol:Water (30:70 v/v)[8]
Flow Rate 0.5 - 1.0 mL/min[8][9][10]
Detection Wavelength ~243-257 nm[11][12]
Injection Volume 10 - 20 µL[8][11]
Column Temperature Ambient to 40 °C[5][13]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Symmetrical this compound Peaks

This protocol describes the preparation of an acidic mobile phase to ensure this compound is in a single, non-ionized state.

  • Aqueous Component Preparation:

    • To 900 mL of HPLC-grade water, add a sufficient amount of an acidifier such as phosphoric acid or acetic acid to reach a target pH between 3.0 and 4.0.[4][10]

    • Confirm the pH using a calibrated pH meter.

    • Bring the final volume to 1000 mL with HPLC-grade water.

  • Mobile Phase Preparation:

    • Mix the prepared aqueous component with an organic modifier (e.g., HPLC-grade methanol or acetonitrile) in the desired ratio (e.g., 70:30 v/v aqueous:organic).[8]

  • Degassing:

    • Degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the HPLC system.[14][15]

Protocol 2: Sample Preparation to Avoid Solvent Mismatch

This protocol details the steps for preparing a this compound sample to minimize peak distortion due to solvent effects.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in the mobile phase to create a stock solution of a specific concentration.[8][16]

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution using the mobile phase as the diluent to achieve the desired concentration for injection.[8][16]

  • Sample Filtration:

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.[14][16]

Visualization of Troubleshooting Logic

The following diagram illustrates the logical workflow for diagnosing the root cause of poor peak shape for a specific analyte like this compound.

G General Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape for this compound is_it_all_peaks Does the issue affect all peaks in the chromatogram? start->is_it_all_peaks yes_path Yes is_it_all_peaks->yes_path Yes no_path No is_it_all_peaks->no_path No system_problem Indicates a System-Wide Problem yes_path->system_problem check_column Check Column: - Inlet frit blockage - Column void system_problem->check_column check_system Check HPLC System: - Leaks - Extra-column volume system_problem->check_system analyte_problem Indicates an Analyte-Specific Problem no_path->analyte_problem check_mobile_phase Check Mobile Phase: - pH near pKa - Inadequate buffering analyte_problem->check_mobile_phase check_sample Check Sample: - Solvent mismatch - Overload analyte_problem->check_sample check_interactions Check Column Interactions: - Secondary silanol interactions analyte_problem->check_interactions

Caption: A logical workflow for diagnosing poor peak shape in HPLC.

References

Technical Support Center: Optimizing Paracetamol-d4 Signal Intensity and Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance signal intensity and sensitivity for low concentrations of Paracetamol-d4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for analyzing this compound?

A: For this compound, positive electrospray ionization (ESI) mode is widely recommended as it has been shown to yield high signal intensity.[1] This mode is suitable for detecting the protonated molecule [M+H]⁺.[1]

Q2: I'm observing a weak signal for this compound. Where should I start troubleshooting?

A: Begin by verifying the fundamental mass spectrometry and liquid chromatography parameters. A logical troubleshooting workflow can help pinpoint the issue.[1] Key areas to investigate include the mass spectrometer's source settings, the selected Multiple Reaction Monitoring (MRM) transition, and the mobile phase composition.[1]

Q3: Which Multiple Reaction Monitoring (MRM) transition should I use for this compound?

A: The most robust and commonly used MRM transition for this compound is the fragmentation of the precursor ion at m/z 156.1 to the product ion at m/z 114.1.[1][2] Monitoring this specific transition generally yields a strong and reproducible signal.[1]

Q4: What are the common signs of matrix effects impacting my this compound signal?

A: Common indicators of matrix effects include inconsistent internal standard peak areas across a batch of samples, poor reproducibility in quality control (QC) samples, and non-linear calibration curves.[3]

Q5: Is this compound a suitable internal standard for paracetamol analysis?

A: Yes, this compound is a stable isotope-labeled (SIL) internal standard and is considered the gold standard for quantitative LC-MS/MS analysis of paracetamol.[3] Ideally, a SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing effective compensation for variations.[3]

Troubleshooting Guides

Issue: Low Signal Intensity

A diminished or absent signal for this compound can stem from several factors, ranging from instrument settings to sample preparation. The following workflow provides a systematic approach to diagnosing and resolving the issue.

Low_Signal_Troubleshooting start Low this compound Signal check_ms Verify Mass Spectrometer Parameters start->check_ms check_lc Evaluate Liquid Chromatography Conditions start->check_lc check_sample Assess Sample Preparation start->check_sample ms_source Optimize Source Parameters (Infusion Analysis) check_ms->ms_source ms_compound Confirm Compound Parameters (MRM, CE, DP) check_ms->ms_compound lc_mobile_phase Check Mobile Phase Composition (e.g., Formic Acid) check_lc->lc_mobile_phase lc_column Inspect Column Performance check_lc->lc_column sample_extraction Review Extraction Efficiency check_sample->sample_extraction sample_concentration Verify Analyte Concentration check_sample->sample_concentration solution Signal Restored ms_source->solution ms_compound->solution lc_mobile_phase->solution lc_column->solution sample_extraction->solution sample_concentration->solution

Caption: Troubleshooting workflow for low signal intensity.

Issue: Inconsistent Internal Standard Peak Areas

Significant variation in the this compound peak area across a batch of samples can indicate matrix effects.

Matrix_Effect_Troubleshooting start Inconsistent this compound Peak Areas confirm_me Confirm Matrix Effects (Post-Column Infusion) start->confirm_me improve_sp Optimize Sample Preparation confirm_me->improve_sp modify_lc Modify Chromatography confirm_me->modify_lc dilute_sample Dilute Sample confirm_me->dilute_sample sp_options Switch to SPE or LLE improve_sp->sp_options lc_options Adjust Gradient or Change Column Chemistry modify_lc->lc_options dilution_check Assess Sensitivity Post-Dilution dilute_sample->dilution_check solution Consistent IS Signal sp_options->solution lc_options->solution dilution_check->solution

Caption: Workflow for diagnosing and addressing matrix effects.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol outlines a validated method for the quantification of Paracetamol using this compound as an internal standard.[1]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of a plasma sample, add 300 µL of a precipitation solution (acetonitrile) containing the internal standard, this compound, at a known concentration (e.g., 500 ng/mL).[4]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant to a new vial for injection.[1]

  • Liquid Chromatography:

    • Column: Gemini® C18 column (50 × 3.0 mm, 3 µm) or equivalent.[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Flow Rate: 0.700 mL/min.[1]

    • Gradient Program: A gradient flow is often superior to an isocratic flow for complex matrices as it can improve sensitivity and help mitigate matrix effects.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • MRM Transition: Monitor the transition of m/z 156.1 → 114.1 for this compound.[2]

Experimental_Workflow start Start: Plasma Sample prep Sample Preparation (Protein Precipitation with IS) start->prep lc Liquid Chromatography (C18 Column, Gradient Elution) prep->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Analysis ms->data end End: Quantification data->end

Caption: General experimental workflow for LC-MS/MS analysis.

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters for this compound

Fine-tuning the mass spectrometer is critical for maximizing signal intensity. The following table provides a starting point for optimization.

ParameterOptimized ValueRationale
Ion Spray Voltage3500 - 5500 VOptimizes the electrospray process for efficient ion generation.[1]
Temperature500 - 650 °CAids in desolvation of the droplets, releasing more gas-phase ions.[1]
Nebulizer Gas (GS1)50 - 60 psiAssists in forming a fine spray of droplets.[1]
Heating Gas (GS2)55 - 70 psiFacilitates solvent evaporation.[1]
Curtain Gas (CUR)30 - 40 psiPrevents solvent droplets and neutral contaminants from entering the mass analyzer.[1]
Table 2: Compound-Specific Parameters for this compound

Collision Energy (CE) and Declustering Potential (DP) are crucial for achieving the desired fragmentation and ion transmission.

ParameterAnalyteOptimized Value
Collision Energy (CE)This compound~30 V[1]
Declustering Potential (DP)This compound~90 V[1]

Note: Optimal values can vary between instruments. The values in the tables serve as a starting point for optimization.[1]

Table 3: Recommended Liquid Chromatography Conditions

The LC method directly impacts signal intensity and reproducibility.

ParameterRecommendationRationale
Mobile Phase CompositionWater with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)The presence of 0.1% formic acid in both phases has been shown to increase the signal intensity of the parent compound, Acetaminophen, by two-fold.[1]
Elution MethodGradient FlowA gradient can improve sensitivity, enhance the signal-to-noise ratio, and help mitigate matrix effects.[1]
ColumnGemini® C18 column (50 × 3.0 mm, 3 µm) or equivalentProvides good retention and separation for Paracetamol.[1]
Flow Rate0.700 mL/minA common flow rate for this type of analysis.[1]

References

Technical Support Center: Minimizing Ion Suppression for Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression when analyzing Paracetamol-d4 in complex biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from a complex sample interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity.[1][3] The consequence of ion suppression can be significant, negatively impacting the accuracy, precision, and sensitivity of the quantitative analysis, which may result in the underestimation of the analyte's concentration or even false-negative results.[4][5]

Q2: What are the common sources of ion suppression in complex samples like plasma or urine?

A2: Ion suppression in biological samples can originate from various endogenous and exogenous sources. Endogenous components include salts, proteins, lipids, and peptides that are naturally present in the sample matrix.[6][7] Exogenous sources can be introduced during sample collection and preparation, such as anticoagulants, plasticizers from collection tubes, and mobile phase additives.[4][8]

Q3: How can I detect and quantify ion suppression for my this compound method?

A3: A common method to assess ion suppression is the post-extraction spike method.[4][9] This involves comparing the peak area of this compound in a standard solution (neat solution) to the peak area of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure.[9] A lower response in the matrix sample compared to the neat solution indicates the presence of ion suppression.[4] Another technique is post-column infusion, where a constant flow of the analyte is introduced into the MS detector after the analytical column.[10] Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing suppression elute.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or inconsistent signal intensity for this compound.

This is a primary indicator of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.

  • Workflow for Troubleshooting Low Signal Intensity:

    LowSignalTroubleshooting cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Optimization cluster_ms_params Mass Spectrometer Parameter Tuning start Low Signal Detected protein_precipitation Protein Precipitation (e.g., Methanol, Acetonitrile) start->protein_precipitation Start with simplest method lle Liquid-Liquid Extraction (LLE) protein_precipitation->lle If suppression persists spe Solid-Phase Extraction (SPE) lle->spe For cleaner extracts gradient Modify Gradient Profile spe->gradient column Change Column Chemistry (e.g., C18, Phenyl-Hexyl) gradient->column flow_rate Reduce Flow Rate column->flow_rate ionization_mode Switch Ionization Mode (e.g., ESI to APCI) flow_rate->ionization_mode source_params Optimize Source Parameters (e.g., Gas Temp, Voltage) ionization_mode->source_params end Acceptable Signal source_params->end Signal Improved

    Caption: Troubleshooting workflow for low this compound signal intensity.

Issue 2: Poor reproducibility of results across different sample batches.

Variable ion suppression between different biological samples can lead to poor reproducibility.[5]

  • Logical Relationship for Improving Reproducibility:

    ReproducibilityImprovement cluster_cause Primary Cause cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome variable_matrix Variable Matrix Effects Between Samples robust_sample_prep More Robust Sample Prep (e.g., SPE over PPT) variable_matrix->robust_sample_prep Leads to need for isotopic_is Use of Stable Isotope-Labeled Internal Standard (this compound) variable_matrix->isotopic_is Is compensated by matrix_matched Matrix-Matched Calibrators variable_matrix->matrix_matched Can be addressed with improved_reproducibility Improved Reproducibility robust_sample_prep->improved_reproducibility isotopic_is->improved_reproducibility matrix_matched->improved_reproducibility

    Caption: Strategies to improve reproducibility in the presence of variable matrix effects.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for sample cleanup.[11] A study by Zhang et al. (2018) demonstrated a simple and rapid LC-MS/MS method for paracetamol quantitation using protein precipitation.[12][13]

  • Protocol:

    • Pipette 20 µL of plasma sample into a microcentrifuge tube.

    • Add 100 µL of methanol containing the this compound internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis. A 50-fold dilution of the supernatant can further reduce matrix interference.[12][13]

2. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation and can significantly reduce ion suppression.[7]

  • Protocol (General):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[14]

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the Paracetamol and this compound from the cartridge with a stronger solvent (e.g., methanol).[14]

    • Evaporate the eluate and reconstitute in the mobile phase for analysis.

3. LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Paracetamol and its deuterated internal standard.

ParameterSettingReference
LC Column C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Phenomenex Gemini C18)[11][15]
Mobile Phase A 0.1% Formic Acid in Water[11][15]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[11][15]
Flow Rate 0.3 - 0.7 mL/min[11][14]
Injection Volume 1 - 5 µL[14][16]
Ionization Mode Electrospray Ionization (ESI) Positive[11][12]
MRM Transition (Paracetamol) m/z 152 > 110[11][12]
MRM Transition (this compound) m/z 156 > 114[11][12]
Capillary Voltage ~2.3 kV[12][13]
Desolvation Temperature ~600 °C[12][13]

Data on Ion Suppression Mitigation

The choice of sample preparation technique has a significant impact on the extent of ion suppression. While protein precipitation is simple, it is often associated with the highest degree of matrix effects compared to more rigorous methods like LLE and SPE.[4]

Sample Preparation MethodRelative Ion SuppressionGeneral Recommendation
Protein Precipitation (PPT) HighQuick for initial screening, but may require further optimization if suppression is significant.
Liquid-Liquid Extraction (LLE) Moderate to LowOffers cleaner extracts than PPT and can be effective at removing certain interferences.
Solid-Phase Extraction (SPE) LowGenerally provides the cleanest extracts and is highly effective at minimizing ion suppression.[4][7]

Note: The actual degree of ion suppression is highly dependent on the specific matrix and analytical conditions. It is crucial to validate the chosen method for your specific application.[17] The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for any residual matrix effects.[2][7]

References

Best practices for preparing calibration curves with Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paracetamol-d4 for calibration curves in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in analytical experiments?

This compound, a deuterated analog of paracetamol, serves as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] Its key advantage is its near-identical physicochemical properties to the non-labeled paracetamol. This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively correcting for variations in these steps and in instrument response.[1][3]

Q2: How should I prepare the stock solutions for Paracetamol and this compound?

Proper preparation of stock solutions is critical for the accuracy of your entire quantitative assay.[3] It is recommended to use high-purity analytical standards and LC-MS grade solvents.

Table 1: Preparation of Stock Solutions

Stock SolutionAnalyteRecommended ConcentrationSolvent
Analyte StockParacetamol1 mg/mL to 5 mg/mLMethanol, Methanol:Water (50:50, v/v), or DMSO
Internal Standard StockThis compound0.2 mg/mL to 1 mg/mLMethanol or Methanol:Water (50:50, v/v)

Source:[3][4][5]

Q3: What is the recommended concentration for the this compound internal standard working solution?

The concentration of the this compound internal standard (IS) working solution should be optimized during method development.[1] However, a common starting point is a concentration that yields a robust and reproducible signal in the analytical system.

Table 2: Recommended Concentrations for this compound Internal Standard Working Solution

Concentration RangeSolvent
100 - 500 ng/mLAcetonitrile or Methanol
2000 ng/mLMethanol:Water (50:50, v/v)
500 ng/mLAcetonitrile

Source:[1][3][4]

Q4: I am observing poor linearity (r² < 0.99) in my calibration curve. What are the potential causes and solutions?

Poor linearity is a common issue that can arise from several factors throughout the experimental workflow.

Table 3: Troubleshooting Poor Linearity in Calibration Curves

Potential CauseTroubleshooting Steps
Inaccurate Standard Preparation - Verify the accuracy of weighing and dilutions. - Use calibrated pipettes and Class A volumetric flasks. - Prepare fresh stock and working solutions.
Suboptimal LC-MS/MS Conditions - Optimize mobile phase composition and gradient. - Ensure proper column selection and temperature. - Optimize mass spectrometer source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).[6]
Matrix Effects - Evaluate for ion suppression or enhancement, especially in biological matrices. - Employ appropriate sample preparation techniques like protein precipitation or solid-phase extraction to minimize matrix effects.[2]
Detector Saturation - If the highest concentration standards are deviating from linearity, the detector may be saturated. - Dilute the upper-level standards or adjust the injection volume.
Inappropriate Regression Model - While a linear, 1/x or 1/x² weighted regression is common, evaluate if a different model better fits the data.[6]

A correlation coefficient (r²) greater than 0.99 is generally required for a valid calibration curve.[3][4]

Q5: Can you provide a typical experimental protocol for preparing a this compound calibration curve for LC-MS/MS analysis?

Certainly. The following is a generalized protocol that can be adapted to specific laboratory conditions and matrices.

Experimental Protocol: Preparation of a Paracetamol Calibration Curve

1. Preparation of Stock Solutions:

  • Paracetamol Stock Solution (1 mg/mL): Accurately weigh 10 mg of paracetamol standard and dissolve it in a 10 mL volumetric flask with methanol.[1][3]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.[1][4]

2. Preparation of Working Solutions:

  • Paracetamol Intermediate Spiking Solutions: Prepare a series of intermediate stock solutions by serially diluting the 1 mg/mL paracetamol stock solution with a 50:50 (v/v) mixture of methanol and deionized water. From these, prepare spiking solutions at 100x the final desired concentration in the calibration standards.[3]

  • This compound Internal Standard (IS) Working Solution (500 ng/mL): Dilute the 1 mg/mL IS stock solution with acetonitrile to achieve a final concentration of 500 ng/mL.[3][4]

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with the paracetamol intermediate spiking solutions to achieve the desired concentration range.

  • A typical calibration curve consists of 8 non-zero points.[6]

  • Prepare a "blank" sample containing only the matrix and a "zero" sample containing the matrix and the internal standard.[3]

4. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of each calibration standard, quality control sample, or unknown sample, add 150-200 µL of the this compound IS working solution (in acetonitrile).[6]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Monitor the appropriate mass transitions for paracetamol and this compound.

Table 4: Example Mass Transitions for Paracetamol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Paracetamol152.1110.0
This compound156.1114.1

Source:[4][5]

6. Data Analysis:

  • Integrate the peak areas for both paracetamol and this compound for each standard.

  • Calculate the peak area ratio (Paracetamol Peak Area / this compound Peak Area).[3]

  • Plot the peak area ratio against the corresponding paracetamol concentration.

  • Perform a linear regression analysis to obtain the calibration curve and the correlation coefficient (r²).[3]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Prepare Analyte Stock Solution working_analyte Prepare Analyte Working Solutions stock_analyte->working_analyte stock_is Prepare Internal Standard (this compound) Stock Solution working_is Prepare Internal Standard Working Solution stock_is->working_is spike Spike Blank Matrix with Analyte Working Solutions working_analyte->spike add_is Add Internal Standard Working Solution working_is->add_is spike->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Calibration Curve Generation lcms->data

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Paracetamol Using Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of paracetamol in biological matrices, with a specific focus on the use of Paracetamol-d4 as an internal standard. The selection of an appropriate internal standard and sample preparation method is critical for developing a robust, accurate, and reliable bioanalytical assay. This document presents supporting experimental data from various validated methods to aid in the selection and implementation of the most suitable approach for your research needs.

Comparison of Internal Standards: this compound vs. a Non-Isotopically Labeled Alternative

The ideal internal standard (IS) for mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte. This compound is a commonly used SIL IS for paracetamol quantification. A non-isotopically labeled compound, such as phenacetin, can also be used as an alternative.

Key Performance Parameters:

ParameterThis compound (Deuterated IS)Phenacetin (Non-Deuterated IS)Rationale
Co-elution with Analyte Nearly identical chromatographic retention time to paracetamol.Different retention time from paracetamol.This compound's similar physicochemical properties ensure it experiences similar matrix effects and ionization suppression/enhancement as the analyte, leading to more accurate correction.
Compensation for Matrix Effects HighModerate to LowAs a structural analog, phenacetin's response to matrix effects may differ from that of paracetamol.
Precision and Accuracy Generally higher precision and accuracy.May be acceptable, but potentially lower precision and accuracy compared to a SIL IS.The close similarity of this compound to paracetamol allows for better correction of variability during sample processing and analysis.

Quantitative Data Summary: Method Performance

The following table summarizes the performance characteristics of LC-MS/MS methods for paracetamol using either this compound or phenacetin as the internal standard.

Validation ParameterMethod with this compoundMethod with Phenacetin
Linearity Range 0.125 - 50 µg/mL[1][2]1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99[1][2]> 0.998
Intra-day Precision (%CV) < 1.8%[2]2.64 - 10.76%
Inter-day Precision (%CV) < 2.3%[2]6.84 - 15.83%
Accuracy (% Bias) Within ±15%[2]90.00 - 99.56%
Lower Limit of Quantification (LLOQ) 0.125 µg/mL[1][2]1 µg/mL

Comparison of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts the cleanliness of the final extract, recovery of the analyte, and the extent of matrix effects. Here, we compare three common techniques for the extraction of paracetamol from biological matrices: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Quantitative Data Summary: Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 90.9 - 103%[3]Minimal ion suppression/enhancement reported[3]Simple, fast, and cost-effective.May result in less clean extracts compared to LLE and SPE, potentially leading to greater matrix effects.
Liquid-Liquid Extraction (LLE) 89.9 - 92.3%[4]Matrix factor of 0.9 ± 0.1 reported[4]Can provide cleaner extracts than PPT.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) > 90%[3]Can significantly reduce matrix effects.Provides the cleanest extracts and allows for sample concentration.More expensive and time-consuming than PPT and LLE.

Experimental Protocols

Method 1: Paracetamol in Human Plasma using this compound and Protein Precipitation

This method is adapted from a validated LC-MS/MS assay for the quantification of paracetamol in human plasma[1][2].

1. Sample Preparation (Protein Precipitation):

  • To 20 µL of plasma sample, add 100 µL of methanol containing the internal standard, this compound.

  • Vortex mix for 10 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and dilute with water prior to injection.

2. Chromatographic Conditions:

  • LC System: Waters I-Class UPLC[1]

  • Column: Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm[1]

  • Mobile Phase A: 0.1% formic acid in water[1]

  • Mobile Phase B: 100% methanol[1]

  • Flow Rate: 0.3 mL/min[1]

  • Gradient: A linear gradient from 5% to 35% B over 3.5 minutes[1].

  • Total Run Time: 5.5 minutes[1][2]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Waters Xevo TQ-S[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • MRM Transitions:

    • Paracetamol: m/z 152 > 110[1][2]

    • This compound: m/z 156 > 114[1][2]

Method 2: Paracetamol in Human Serum using Phenacetin and Liquid-Liquid Extraction

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of phenacetin and its metabolite, paracetamol[5].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a serum sample, add the internal standard solution (phenacetin).

  • Add ethyl acetate as the extraction solvent.

  • Vortex mix and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Restek Allure PFPP, 100 mm × 2.1 mm, 5 µm[5]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)[5]

  • Flow Rate: 0.3 mL/min[5]

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI, Positive

  • MRM Transitions:

    • Paracetamol: m/z 152 > 110[5]

    • Phenacetin: m/z 180 > 138[5]

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis MD1 Analyte and IS Selection MD2 Optimization of Chromatography MD1->MD2 MD3 Optimization of MS/MS Parameters MD2->MD3 MD4 Sample Preparation Development MD3->MD4 V1 Selectivity & Specificity MD4->V1 V2 Linearity & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability V4->V5 SA1 Sample Analysis V5->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: Bioanalytical Method Validation Workflow.

Sample_Preparation_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) PPT1 Add Organic Solvent (e.g., Methanol) with IS start->PPT1 LLE1 Add Immiscible Organic Solvent with IS start->LLE1 SPE1 Condition Cartridge start->SPE1 PPT2 Vortex PPT1->PPT2 PPT3 Centrifuge PPT2->PPT3 PPT4 Collect Supernatant PPT3->PPT4 end Analysis by LC-MS/MS PPT4->end LLE2 Vortex/Mix LLE1->LLE2 LLE3 Centrifuge LLE2->LLE3 LLE4 Collect Organic Layer LLE3->LLE4 LLE4->end SPE2 Load Sample with IS SPE1->SPE2 SPE3 Wash SPE2->SPE3 SPE4 Elute SPE3->SPE4 SPE4->end

Caption: Sample Preparation Workflow Comparison.

Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters center Reliable & Reproducible Bioanalytical Method Accuracy Accuracy Accuracy->center Precision Precision Precision->center Selectivity Selectivity Selectivity->center Linearity Linearity Linearity->center LLOQ LLOQ LLOQ->center Stability Stability Stability->center Recovery Recovery Recovery->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision

Caption: Interrelationship of Validation Parameters.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Paracetamol Quantification Utilizing Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of paracetamol in biological matrices, with a specific focus on the application of Paracetamol-d4 as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, ensuring high accuracy and precision by correcting for variability during sample preparation and analysis. This document outlines the experimental protocols and performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods that employ this compound. Additionally, a common High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented to offer a broader comparison of analytical techniques, highlighting why a deuterated internal standard is not typically employed with UV detection.

Principle of Internal Standard Correction with this compound

This compound is an ideal internal standard for mass spectrometry-based methods as it is chemically identical to paracetamol but has a different mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization. The ratio of the analyte signal to the internal standard signal is used for quantification, effectively canceling out variations that can occur during sample processing.

cluster_sample Biological Sample cluster_IS Internal Standard cluster_processing Sample Processing cluster_detection MS Detection cluster_quantification Quantification Paracetamol Paracetamol Extraction Extraction Paracetamol->Extraction Paracetamol_d4 This compound Paracetamol_d4->Extraction Added in known amount Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Detector Detector Ionization->Detector Quantification Ratio of Paracetamol Signal to this compound Signal Detector->Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Quantify using Calibration Curve Ratio_Calculation->Calibration_Curve Validation Assess Linearity, Accuracy, Precision, LOD, LOQ Calibration_Curve->Validation

A Comparative Guide to Internal Standards for Paracetamol Analysis: Paracetamol-d4 and a Review of Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of paracetamol is critical. The choice of an internal standard is a pivotal factor in achieving reliable and reproducible results in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Paracetamol-d4, the gold-standard internal standard, with other commonly used alternatives, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation, chromatography, and detection. Isotopically labeled standards, such as this compound, are widely considered the most suitable choice for mass spectrometry-based assays due to their near-identical behavior to the unlabeled analyte.

This compound: The Benchmark for Paracetamol Quantification

This compound is a deuterated analog of paracetamol, where four hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling results in a mass shift of +4 Da, allowing for clear differentiation from the endogenous paracetamol in mass spectrometric analysis while maintaining virtually identical physicochemical properties.

Performance Characteristics of this compound

Numerous studies have validated the use of this compound as an internal standard, consistently demonstrating excellent performance.

Performance MetricTypical ValueReference
Linearity (r²) >0.99[1][2]
Intra-day Precision (%CV) < 2.0%[2][3]
Inter-day Precision (%CV) < 2.5%[2][3]
Accuracy (% Bias) Within ± 15%[1][2][3]
Recovery >90%[1]
Matrix Effect Minimal to none[1][3][4]

The high degree of linearity, precision, and accuracy, coupled with high recovery and minimal matrix effects, solidifies this compound's position as the preferred internal standard for the bioanalysis of paracetamol.[1][2][3][4]

Alternative Internal Standards for Paracetamol Analysis

While this compound is the ideal choice, its cost can be a consideration. In such cases, other compounds with structural similarities to paracetamol have been employed as internal standards. This section evaluates the performance of three common alternatives: Phenacetin, Acetanilide, and Caffeine.

Phenacetin

Phenacetin is structurally very similar to paracetamol, differing only by an ethyl ether group in place of the hydroxyl group. This structural similarity can lead to comparable extraction and chromatographic behavior.

Performance MetricTypical ValueReference
Linearity (r²) >0.999[5][6]
Intra-day Precision (%CV) < 7.1%[5]
Inter-day Precision (%CV) < 7.1%[5]
Accuracy (% Bias) 97.3–103.5%[5]
Recovery 58.25% - 69.85%[5]
Matrix Effect 99.0% - 103.6%[5]

While demonstrating good linearity and accuracy, the precision of methods using phenacetin is generally lower than those with this compound. Furthermore, its recovery can be significantly lower and more variable. A key consideration with phenacetin is that it is a known metabolite of paracetamol in some species, which could lead to interference and inaccurate quantification if not properly addressed in the experimental design.

Acetanilide

Acetanilide is another structural analog of paracetamol, lacking the hydroxyl group on the phenyl ring.

Performance MetricTypical ValueReference
Linearity (r²) Information not readily available in comparative studies
Precision (%CV) Information not readily available in comparative studies
Accuracy (% Bias) Information not readily available in comparative studies
Recovery Information not readily available in comparative studies
Matrix Effect Information not readily available in comparative studies

Detailed, direct comparative performance data for acetanilide as an internal standard for paracetamol analysis is limited in the reviewed literature. While it has been used, comprehensive validation data comparable to that of this compound is not as widely published.[7] One study noted its use in a method for analyzing paracetamol and codeine in urine.[7]

Caffeine

Caffeine has been explored as an internal standard for paracetamol analysis, particularly in HPLC-UV methods. Its chemical structure is significantly different from paracetamol.

Performance MetricTypical ValueReference
Linearity (r²) >0.999 (for paracetamol with caffeine as IS)[8]
Precision (%CV) Did not improve precision in one study[8]
Accuracy (% Bias) Did not improve accuracy in one study[8]
Recovery Information not readily available in comparative studies
Matrix Effect Information not readily available in comparative studies

One study that investigated the effect of using caffeine as an internal standard for paracetamol analysis in tablet dosage forms found that while the analysis was statistically affected, it did not lead to an improvement in precision and accuracy compared to an external standard method under their experimental conditions.[8] This suggests that the significant structural and chemical differences between caffeine and paracetamol may limit its effectiveness in compensating for analytical variability.

Experimental Protocols

Below are representative experimental protocols for the analysis of paracetamol using an internal standard, primarily focusing on LC-MS/MS, which is the most common and robust method.

Sample Preparation (Human Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., 500 ng/mL this compound).[1]

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.

  • Dilution (Optional): Depending on the sensitivity of the instrument and the expected concentration of paracetamol, the supernatant may be further diluted with a suitable solvent (e.g., water or mobile phase).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • LC Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%), is often employed.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is common.

  • MRM Transitions:

    • Paracetamol: m/z 152.1 → 110.1[2]

    • This compound: m/z 156.1 → 114.1[2]

    • Phenacetin: m/z 180.1 → 138.1[5]

    • Acetanilide: m/z 136.1 → 94.1 (predicted)

    • Caffeine: m/z 195.1 → 138.1

Visualizing the Workflow and Logic

To better illustrate the analytical process and the rationale behind using an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for paracetamol analysis using an internal standard.

logical_relationship Analyte_Prep Loss during Preparation Ratio Analyte / IS Ratio Analyte_Prep->Ratio Analyte_Ion Ionization Variation Analyte_Ion->Ratio IS_Prep Proportional Loss during Preparation IS_Prep->Ratio IS_Ion Similar Ionization Variation IS_Ion->Ratio Result Accurate Quantification Ratio->Result

Caption: The logical principle of using an internal standard for accurate quantification.

Conclusion

For the highest accuracy and precision in paracetamol analysis, particularly in complex biological matrices, This compound remains the undisputed internal standard of choice. Its isotopic labeling ensures that it behaves almost identically to the analyte, effectively compensating for variations throughout the analytical process.

While alternatives like Phenacetin and Acetanilide offer a degree of structural similarity and can be used, they may introduce greater variability in precision and recovery. The use of structurally dissimilar compounds like Caffeine as an internal standard for paracetamol analysis is less ideal and may not provide the necessary compensation for analytical variations, potentially compromising data quality.

The selection of an internal standard should be based on a thorough evaluation of the analytical method's requirements, with a clear understanding of the potential trade-offs between cost and data quality. For regulated bioanalysis and studies requiring the highest level of accuracy and reproducibility, the investment in an isotopically labeled internal standard such as this compound is strongly recommended.

References

Comparative Analysis of Analytical Methods for Paracetamol-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Paracetamol-d4, a commonly used internal standard in the analysis of Paracetamol (Acetaminophen). The focus is on the key performance characteristics of linearity, accuracy, and precision, supported by experimental data from published studies. This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable bioanalytical assays.

Performance Characteristics of Analytical Methods

The following tables summarize the linearity, accuracy, and precision of different analytical methods used for the quantification of molecules like Paracetamol, where this compound is often used as an internal standard. The data presented is extracted from various validated methods, primarily focusing on Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).

Table 1: Linearity of Paracetamol Quantification Methods

MethodMatrixLinear RangeCorrelation Coefficient (r²)
LC-MS/MS[1][2][3]Human Plasma0.125 - 50 mg/L> 0.99
LC-MS/MS[4]Human Whole Blood50.0 - 50,000 ng/mL> 0.9996
LC-MS/MS[5]Human Plasma1.0 - 100 ng/mLNot Specified
RP-HPLC[6][7]Not Specified6.25 - 100 µg/mL0.999
RP-HPLC[8]Tablet Dosage FormNot Specified0.997
HPLC-PDA[9]Rat Plasma0.2 - 200 µg/mL≥ 0.99

Table 2: Accuracy and Precision of Paracetamol Quantification Methods

MethodMatrixAccuracy (% Recovery)Precision (%CV or %RSD)
LC-MS/MS[1][2][3]Human PlasmaNot Specified< 1.4% (Intra- and Inter-assay)
LC-MS/MS[4]Human Whole Blood99.5% - 104%Not Specified
LC-MS/MS[5]Human Plasma87.0% - 113%0.28% - 5.30% (Inter- and Intra-batch)
RP-HPLC[6][7]Not Specified98.8% - 102.0%Not Specified
RP-HPLC[8]Tablet Dosage Form99.56%Low
HPLC-PDA[9]Rat PlasmaWithin ±15% of nominal value< 10% (Intra- and Inter-day)
GC-MS[10]Whole Blood> 90%< 3.03% (Intraday), < 8.93% (Interday)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for LC-MS/MS and RP-HPLC methods for Paracetamol analysis, where this compound serves as an internal standard.

LC-MS/MS Method for Paracetamol in Human Plasma[1][2][3]
  • Sample Preparation:

    • A small volume of plasma sample (e.g., 20 µL) is precipitated with an organic solvent like methanol containing the internal standard, this compound.

    • The mixture is centrifuged to separate the supernatant.

    • The supernatant is then diluted (e.g., 50-fold) with MilliQ water.

    • An aliquot of the diluted sample (e.g., 10 µL) is injected into the LC-MS/MS system.

  • Instrumentation:

    • Liquid Chromatography: Waters I-Class UPLC system with an ACQUITY BEH C18 column (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in MilliQ water) and mobile phase B (100% HPLC grade methanol) is used at a flow rate of 0.3 mL/min.

    • Mass Spectrometry: Waters Xevo TQ-S mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Paracetamol: m/z 152 > 110

      • This compound: m/z 156 > 114

RP-HPLC Method for Paracetamol[6][7]
  • Sample Preparation:

    • For tablet dosage forms, a number of tablets are weighed and crushed into a fine powder.

    • A portion of the powder equivalent to the average weight of one tablet is dissolved in the mobile phase.

    • The solution is sonicated and then filtered through a 0.2 µm filter.

    • Further dilutions are made to achieve a concentration within the linear range of the method.

  • Instrumentation:

    • Liquid Chromatography: A standard HPLC system with a C18 column (4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 25:75 v/v) with ortho-phosphoric acid buffer (pH 3.5) is used at a flow rate of 1 mL/min.

    • Detection: UV detection at 207 nm.

Visualizations

The following diagram illustrates a typical experimental workflow for the quantification of Paracetamol using this compound as an internal standard by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute injection Injection dilute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification

References

Establishing Analytical Limits for Paracetamol with Precision: A Comparative Guide to Paracetamol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis and clinical monitoring, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Paracetamol (acetaminophen), a widely used analgesic and antipyretic, is frequently measured in various biological matrices. The gold standard for such quantitative analyses, particularly when using mass spectrometry, is the use of a stable isotope-labeled internal standard. This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Paracetamol, with a focus on the utility of Paracetamol-d4 as an internal standard.

The Role of this compound in Quantitative Analysis

This compound, a deuterated form of Paracetamol, serves as an ideal internal standard.[1] Because it has a higher mass than the non-deuterated analyte due to the replacement of four hydrogen atoms with deuterium, it can be distinguished by a mass spectrometer.[2] However, its chemical and physical properties are nearly identical to Paracetamol, meaning it behaves similarly during sample preparation, chromatography, and ionization.[3] This mimicry allows this compound to effectively correct for variations in the analytical process, leading to high accuracy and precision in the quantification of Paracetamol.[3][4]

Limits of Detection and Quantification: A Comparative Overview

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[5][6] The lower limit of quantification (LLOQ) is a term often used in bioanalytical method validation.[7]

The following table summarizes the LOD and LOQ values for Paracetamol determined by various analytical methods, often employing this compound as an internal standard.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ) / LLOQCitation
LC-MS/MSHuman Plasma-0.125 mg/L (LLOQ)[7]
LC-MS/MSHuman Whole Blood-50.0 ng/mL (LLOQ)[8]
LC-MS/MSSaliva-5 ng/mL[9]
PESI-MS/MSBlood Serum0.37 µg/mL1.56 µg/mL[10]
HPLCPharmaceutical Tablets0.06 µg/mL0.75 µg/mL[5]
SpectrophotometryPharmaceutical Formulations0.239 mg/mL0.724 mg/mL[6]

Note: The LOD and LOQ are properties of the entire analytical method, not of the internal standard alone. The concentration of this compound is typically kept constant at a level that provides a strong and stable signal, well above its own detection limit.

Experimental Protocols for LOD and LOQ Determination

A robust determination of LOD and LOQ is critical for method validation. The following is a generalized protocol based on common practices in bioanalytical labs using LC-MS/MS with this compound.

I. Sample Preparation (Protein Precipitation)
  • Spiking: Prepare a series of calibration standards by spiking blank biological matrix (e.g., plasma, whole blood) with known concentrations of Paracetamol.[7] A separate set of quality control (QC) samples at low, medium, and high concentrations should also be prepared.[7]

  • Internal Standard Addition: To a fixed volume of each standard, QC sample, and unknown sample, add a fixed volume of a working solution of this compound at a constant concentration (e.g., 500 ng/mL).[4][11]

  • Precipitation: Add a protein precipitation agent, such as methanol or acetonitrile, to each sample.[7][8] This step denatures and precipitates proteins, which would otherwise interfere with the analysis.

  • Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.[3]

  • Extraction: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for analysis.[3][7] The supernatant may be further diluted if necessary.[7]

G cluster_prep Sample Preparation cluster_analysis Analysis Matrix Blank Matrix (e.g., Plasma) Spike Spike with Paracetamol Standards Matrix->Spike 1 IS Add this compound (Internal Standard) Spike->IS 2 Precipitate Protein Precipitation (e.g., Methanol) IS->Precipitate 3 Centrifuge Vortex & Centrifuge Precipitate->Centrifuge 4 Supernatant Collect Supernatant Centrifuge->Supernatant 5 LCMS LC-MS/MS Analysis Supernatant->LCMS 6 Data Data Acquisition LCMS->Data 7

Figure 1. A typical workflow for sample preparation and analysis in a bioanalytical method for Paracetamol using an internal standard.
II. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the prepared samples into a liquid chromatography system. A reverse-phase C18 column is commonly used to separate Paracetamol and this compound from other matrix components.[5][7] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both with a small amount of formic acid, is typically employed.[7][8]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Paracetamol and this compound.[7]

    • Paracetamol MRM Transition: m/z 152.1 → 110.1[2][8][11]

    • This compound MRM Transition: m/z 156.1 → 114.1[2][7][11]

III. Data Analysis and LOD/LOQ Calculation
  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of Paracetamol to the peak area of this compound against the known concentration of the Paracetamol standards.[4]

  • LOD Calculation: The LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3.[5]

  • LOQ Calculation: The LOQ is often defined as the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and with acceptable precision (e.g., relative standard deviation < 20%) and accuracy (e.g., within 20% of the nominal value).[5][7]

G cluster_hierarchy Hierarchy of Analytical Limits LOQ Limit of Quantification (LOQ) Reliably Quantifiable LOD Limit of Detection (LOD) Reliably Detectable LOQ->LOD Noise Instrument Noise Not Detectable LOD->Noise

Figure 2. A diagram illustrating the relationship between the limit of quantification, limit of detection, and instrument noise.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of Paracetamol in various biological matrices. This guide has provided a comparative overview of the limits of detection and quantification achievable with different analytical techniques and has detailed a standard protocol for their determination. The presented workflows and data highlight the superior sensitivity and specificity of mass spectrometric methods, which are essential for clinical and research applications where precise measurements are critical. By adhering to validated protocols, researchers and drug development professionals can confidently establish the analytical limits of their assays and ensure the quality and reliability of their data.

References

Navigating Inter-Laboratory Variability in Paracetamol Assays: The Role of Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of paracetamol (acetaminophen) is critical in clinical and research settings, from pharmacokinetic studies to toxicological assessments. However, inter-laboratory variability in assay results can pose a significant challenge to the reliability and comparability of data. The use of a stable isotope-labeled internal standard, such as Paracetamol-d4, is a cornerstone of modern bioanalytical methods, designed to mitigate this variability. This guide provides an objective comparison of assay performance, supported by experimental data, to underscore the importance of robust methodologies in achieving consistent and reproducible results.

The Gold Standard: Minimizing Variability with Isotope Dilution Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is the gold standard for the bioanalysis of small molecules like paracetamol. This compound, a deuterated form of the drug, serves as an ideal internal standard. Because it is chemically identical to paracetamol but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations that can occur during sample preparation, injection, and analysis, thereby significantly reducing both intra- and inter-laboratory variability.

While comprehensive inter-laboratory proficiency testing data for assays exclusively using this compound is not extensively published, the high precision and accuracy reported in single-laboratory validation studies highlight the method's robustness. The data presented below, collated from various validated LC-MS/MS methods, demonstrates the low coefficients of variation (CV%) achievable, which is a strong indicator of the method's potential for high inter-laboratory reproducibility.

Comparative Performance of LC-MS/MS Assays Using this compound

The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of paracetamol in human plasma, all employing this compound as an internal standard. The low intra- and inter-assay imprecision across these studies indicates that the use of a deuterated internal standard leads to highly consistent results within a laboratory. This consistency is a prerequisite for achieving low variability between different laboratories.

Study/Method Matrix Linear Range Intra-Assay Imprecision (%CV) Inter-Assay Imprecision (%CV) Reference
Method AHuman Plasma0.125–50 mg/L<1.4%<1.4%[1][2][3][4]
Method BHuman Plasma3.05–20,000 ng/mL<15%<15%[5][6]
Method CHuman Whole Blood50.0–50,000 ng/mLNot Reported<20% at LLOQ[7]

LLOQ: Lower Limit of Quantification

The Metabolic Fate of Paracetamol

Understanding the metabolic pathways of paracetamol is crucial for interpreting analytical results, particularly in toxicological studies. Paracetamol is primarily metabolized in the liver. At therapeutic doses, it is mainly conjugated with glucuronic acid and sulfate to form non-toxic metabolites that are excreted in the urine. A small fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is normally detoxified by glutathione. However, in cases of overdose, the primary metabolic pathways become saturated, leading to increased NAPQI formation and subsequent depletion of glutathione, which can result in severe liver damage.[8]

Paracetamol_Metabolism Paracetamol Paracetamol NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP450 Oxidation invis1 Paracetamol->invis1 Glucuronide Paracetamol-Glucuronide (Non-toxic) Excretion Urinary Excretion Glucuronide->Excretion Sulfate Paracetamol-Sulfate (Non-toxic) Sulfate->Excretion GSH_Conjugate Glutathione Conjugate (Non-toxic) NAPQI->GSH_Conjugate Glutathione Conjugation Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts Glutathione Depletion GSH_Conjugate->Excretion invis1->Glucuronide Glucuronidation invis1->Sulfate Sulfation invis2

Metabolic pathways of Paracetamol.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of results across different laboratories. Below are typical protocols for sample preparation and LC-MS/MS analysis for the quantification of paracetamol in human plasma using this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting paracetamol from plasma samples.

  • Aliquoting: Transfer 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[5]

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution to each sample.[5]

  • Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean injection vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of paracetamol and this compound.

  • LC System: A standard HPLC or UHPLC system.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1][2]

  • Monitored Transitions:

    • Paracetamol: m/z 152 > 110[1][2]

    • This compound: m/z 156 > 114[1][2]

Experimental Workflow for Paracetamol Quantification

The following diagram illustrates a typical workflow for the quantification of paracetamol in biological samples using LC-MS/MS with this compound as an internal standard. This standardized workflow is key to minimizing inter-laboratory variability.

Experimental_Workflow cluster_prep cluster_analysis cluster_data Sample_Collection Sample Collection (e.g., Plasma) Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Aliquoting Aliquot Sample IS_Addition Add this compound (Internal Standard) Aliquoting->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Chromatography Chromatographic Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatography->Mass_Spectrometry Data_Processing Data Processing Mass_Spectrometry->Data_Processing Peak_Integration Peak Integration Ratio_Calculation Calculate Peak Area Ratio (Paracetamol / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Report Quantification->Final_Result

Bioanalytical workflow for Paracetamol.

Conclusion

While direct inter-laboratory comparison data for paracetamol assays using this compound is limited in the public domain, the consistently high precision and accuracy of validated single-laboratory LC-MS/MS methods strongly support its role in minimizing variability. The use of a stable isotope-labeled internal standard like this compound is fundamental to developing robust and reproducible bioanalytical methods. For researchers, scientists, and drug development professionals, the adoption of such standardized methods, including detailed and validated experimental protocols, is paramount for ensuring the integrity and comparability of data across different studies and laboratories.

References

Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Bioanalysis, Featuring Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of pharmacokinetic and toxicokinetic studies. The use of internal standards is fundamental to achieving accurate and reliable results, with deuterated internal standards, such as Paracetamol-d4, widely regarded as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comprehensive overview of the regulatory landscape governing their use, a detailed comparison of this compound with alternative internal standards, and supporting experimental data to inform your bioanalytical method development.

The use of a suitable internal standard (IS) is a non-negotiable aspect of bioanalytical method validation, as stipulated by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework, emphasizing the importance of an IS to compensate for variability during sample processing and analysis.

Stable isotope-labeled internal standards, particularly deuterated compounds, are the preferred choice due to their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they co-elute chromatographically and experience similar ionization and matrix effects, leading to more accurate and precise quantification.

The Gold Standard: this compound

This compound is a deuterated analog of Paracetamol (acetaminophen) and is the most commonly used internal standard for its quantification in biological fluids. Its key advantage lies in its ability to mimic the behavior of the unlabeled Paracetamol throughout the entire analytical process, from extraction to detection.

Performance Characteristics of this compound

Bioanalytical methods utilizing this compound consistently demonstrate high levels of accuracy and precision. Validation data from various studies highlight its reliability.

Validation ParameterTypical Performance of this compound
Accuracy 85-115% of the nominal concentration (80-120% at the Lower Limit of Quantification - LLOQ)
Precision (%CV) ≤15% (≤20% at the LLOQ)
Linearity (r²) ≥0.99
Matrix Effect (%CV) ≤15% for the IS-normalized matrix factor
Extraction Recovery Consistent and reproducible across the calibration range

A Comparative Look: Alternative Internal Standards for Paracetamol

While this compound is the preferred choice, other compounds have been utilized as internal standards for Paracetamol analysis. These are typically structural analogs that are not isotopically labeled. It is important to note that while these alternatives can be used, they may not compensate for all sources of variability as effectively as a deuterated standard. The following table provides a comparison based on available literature.

Internal StandardTypeRationale for UseReported Performance Characteristics (from separate studies)Potential Limitations
Phenacetin Structural AnalogSimilar chemical structure to Paracetamol.Accuracy: 90.00-99.20%Precision (%CV): 6.84-15.83%Different chromatographic retention time and potential for different matrix effects compared to Paracetamol. Phenacetin is also a pro-drug of Paracetamol.
Caffeine Structurally RelatedOften co-formulated with Paracetamol and chromatographically separable.Accuracy: Within ±6.5%Precision (%CV): <8.1%[1]Significant structural differences can lead to variations in extraction recovery and matrix effects.
Acetanilide Structural AnalogPrecursor to Paracetamol with a similar core structure.Limited recent quantitative validation data available in direct comparison for modern LC-MS/MS methods. Historically used in GC-MS methods.[2]Differences in polarity and ionization efficiency compared to Paracetamol.

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are the bedrock of reliable bioanalytical data. Below are representative methodologies for the quantification of Paracetamol in human plasma using this compound.

Sample Preparation: Protein Precipitation

A widely used and straightforward method for sample clean-up is protein precipitation.

  • To 50 µL of plasma sample, add 200 µL of a precipitation solution (e.g., methanol or acetonitrile) containing this compound at a known concentration.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical parameters for the analysis of Paracetamol and this compound.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard.

    • MRM Transition for Paracetamol: m/z 152.1 → 110.1

    • MRM Transition for this compound: m/z 156.1 → 114.1[3][4]

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows in a bioanalytical study using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (e.g., with Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify Concentration (using Calibration Curve) Calculate->Quantify

Bioanalytical workflow for Paracetamol quantification.

Signaling_Pathway cluster_process Analytical Process Variability Analyte Paracetamol (in sample) Extraction Extraction Inefficiency Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Injection Injection Volume Variability Analyte->Injection IS This compound (added at known conc.) IS->Extraction IS->Matrix IS->Injection Ratio Peak Area Ratio (Paracetamol / this compound) Result Accurate Quantification Ratio->Result

Principle of internal standard correction.

Conclusion

The use of a deuterated internal standard, such as this compound, is the unequivocally superior approach for the bioanalysis of Paracetamol. The near-perfect mimicry of the analyte's behavior ensures the highest degree of accuracy and precision, in full compliance with global regulatory expectations. While alternative, non-isotopically labeled internal standards can be employed, they introduce a greater potential for analytical variability and may require more extensive validation to demonstrate their suitability. For researchers aiming for the most robust and defensible bioanalytical data, the choice of a deuterated internal standard is a critical step towards success.

References

Comparative recovery studies of Paracetamol-d4 in different extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the quantitative analysis of paracetamol, the selection of an appropriate extraction method is a critical determinant of accuracy and reproducibility. The use of a deuterated internal standard, such as Paracetamol-d4, is a widely accepted strategy to correct for analyte loss during sample preparation and analysis. This guide provides a comparative overview of three common extraction techniques—Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE)—with a focus on the recovery of this compound.

Data Presentation: Recovery of this compound

The following table summarizes the reported recovery efficiencies of this compound for each extraction method, providing a clear quantitative comparison to inform your method selection.

Extraction MethodSample MatrixRecovery Percentage of this compoundReference
Solid-Phase Extraction (SPE)Whole Blood, Liver Tissue> 90%[1][2]
Protein Precipitation (PPT)Human Whole Blood101% - 103%[3]
Liquid-Liquid Extraction (LLE)Biological FluidsData not explicitly available for this compound; however, LLE is a commonly used method for paracetamol analysis.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below to facilitate replication and adaptation for your specific research needs.

Solid-Phase Extraction (SPE) Protocol

This method utilizes a solid sorbent to isolate the analyte from the sample matrix.

  • Sample Pre-treatment: Mix 1 mL of the biological fluid (e.g., blood, urine) with an internal standard (phenacetine) and phosphate buffer (pH 6.8).

  • Protein Precipitation: Add acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a Bakerbond C18 SPE column.

  • Sample Loading: Transfer the supernatant from the centrifuged sample onto the conditioned SPE column.

  • Elution: Elute the analyte and internal standard from the column using methanol. This elution is performed without a prior washing step to maximize recovery[4].

Protein Precipitation (PPT) Protocol

A straightforward and rapid method for removing proteins from biological samples.

  • Sample Preparation: Pipette 50 µL of plasma or whole blood into a microcentrifuge tube.

  • Precipitation: Add 300 µL of a protein precipitation solution, such as acetonitrile or methanol, containing a known concentration of this compound (e.g., 500 ng/mL).

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean injection vial.

  • Dilution: Add 100 µL of water to the supernatant in the vial before analysis[5][6].

Liquid-Liquid Extraction (LLE) Protocol

This technique separates compounds based on their differential solubilities in two immiscible liquid phases.

  • Sample and Solvent Addition: In a suitable tube, combine the sample with an immiscible extraction solvent.

  • Mixing: Thoroughly mix the two phases to facilitate the transfer of the analyte from the sample matrix to the extraction solvent.

  • Phase Separation: Allow the two liquid phases to separate, either by waiting or by centrifugation.

  • Analyte Collection: Carefully collect the solvent layer containing the analyte of interest.

  • Evaporation and Reconstitution: Evaporate the extraction solvent to dryness and reconstitute the residue in a solvent compatible with the analytical instrument.

Visualizing the Extraction Workflow

To further elucidate the experimental processes, the following diagrams illustrate the general workflows for the described extraction methods.

cluster_SPE Solid-Phase Extraction (SPE) Workflow SPE_Start Sample + Internal Standard SPE_Precipitate Protein Precipitation (Acetonitrile) SPE_Start->SPE_Precipitate SPE_Centrifuge Centrifugation SPE_Precipitate->SPE_Centrifuge SPE_Load Load Supernatant SPE_Centrifuge->SPE_Load SPE_Condition Condition SPE Column SPE_Condition->SPE_Load SPE_Elute Elute with Methanol SPE_Load->SPE_Elute SPE_Analyze Analysis SPE_Elute->SPE_Analyze

SPE Workflow Diagram

cluster_PPT Protein Precipitation (PPT) Workflow PPT_Start Sample PPT_Add_IS Add Precipitation Solution with This compound PPT_Start->PPT_Add_IS PPT_Vortex Vortex PPT_Add_IS->PPT_Vortex PPT_Centrifuge Centrifugation PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Dilute Dilute with Water PPT_Supernatant->PPT_Dilute PPT_Analyze Analysis PPT_Dilute->PPT_Analyze

PPT Workflow Diagram

cluster_LLE Liquid-Liquid Extraction (LLE) Workflow LLE_Start Sample + Extraction Solvent LLE_Mix Mix Phases LLE_Start->LLE_Mix LLE_Separate Separate Phases LLE_Mix->LLE_Separate LLE_Collect Collect Analyte Layer LLE_Separate->LLE_Collect LLE_Evaporate Evaporate Solvent LLE_Collect->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_Analyze Analysis LLE_Reconstitute->LLE_Analyze

LLE Workflow Diagram

References

Assessing the Isotopic Contribution of Paracetamol-d4 to the Analyte Signal: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of paracetamol, the choice of an appropriate internal standard is critical for achieving accurate and precise results. Paracetamol-d4, a deuterated analog of the drug, is a commonly used internal standard. However, a key consideration in its application is the potential for its isotopic variants to contribute to the signal of the unlabeled analyte, a phenomenon known as isotopic crossover or contribution. This guide provides a comparative assessment of this compound, outlines a detailed experimental protocol to quantify its isotopic contribution, and discusses alternative stable isotope-labeled standards.

Performance Comparison: this compound vs. Alternative Internal Standards

The ideal internal standard should be chemically identical to the analyte to mimic its behavior during sample preparation and analysis, but isotopically distinct to be distinguishable by the mass spectrometer. While this compound is widely used, other stable isotope-labeled (SIL) standards, such as those incorporating carbon-13 (¹³C) or nitrogen-15 (¹⁵N), offer certain advantages.

FeatureThis compound¹³C-Labeled Paracetamol (e.g., Paracetamol-¹³C₆)Rationale & Implications
Isotopic Stability High, but potential for back-exchange in certain conditions.Very high; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[1]¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process.
Chromatographic Co-elution Generally good, but a slight retention time shift can occur where the deuterated compound elutes slightly earlier than the unlabeled analyte.[2][3]Excellent; the physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution.[3]Co-elution is crucial for accurate compensation of matrix effects. Any separation between the analyte and internal standard can lead to differential ionization suppression or enhancement, compromising accuracy.[3]
Potential for Isotopic Interference Higher; the isotopic cluster of the analyte may have a minor contribution at the mass of the internal standard, and the internal standard itself may contain a small percentage of unlabeled (d0) paracetamol.[4]Lower; the natural abundance of ¹³C is approximately 1.1%, leading to a predictable and often lower isotopic contribution from the unlabeled analyte to the internal standard's signal.[1]Lower isotopic interference from the internal standard to the analyte channel is critical for accurate measurement, especially at the lower limit of quantification (LLOQ).
Cost and Availability Generally less expensive and more widely available.[1]Typically more expensive due to a more complex synthesis process.[1]Budgetary constraints may influence the choice of internal standard, but this should be weighed against the desired data quality.

Quantifying Isotopic Contribution: An Experimental Approach

It is crucial to experimentally determine the contribution of the this compound internal standard to the paracetamol analyte signal for each new lot of the standard. This ensures the accuracy of the measurements, particularly at low concentrations of the analyte.

Experimental Protocol

Objective: To quantify the percentage of the this compound internal standard that is detected in the mass spectrometric channel of unlabeled paracetamol.

Materials:

  • Paracetamol analytical standard

  • This compound internal standard

  • Blank matrix (e.g., plasma, urine) free of paracetamol

  • LC-MS/MS system with appropriate columns and mobile phases

Procedure:

  • Preparation of a High-Concentration Internal Standard Solution: Prepare a solution of this compound in a suitable solvent at a concentration significantly higher than that used in the analytical method.

  • Analysis of the Internal Standard Solution: Inject the high-concentration this compound solution into the LC-MS/MS system and monitor the multiple reaction monitoring (MRM) transitions for both paracetamol and this compound.

    • Paracetamol MRM transition: m/z 152.1 → 110.1[5]

    • This compound MRM transition: m/z 156.1 → 114.1[5]

  • Data Analysis:

    • Measure the peak area of the signal observed in the paracetamol MRM channel (Aanalyte_channel) when injecting only the this compound solution.

    • Measure the peak area of the signal in the this compound MRM channel (AIS_channel).

    • Calculate the isotopic contribution percentage using the following formula: Isotopic Contribution (%) = (Aanalyte_channel / AIS_channel) * 100

  • Acceptance Criteria: A common acceptance criterion is that the signal from the internal standard in the analyte channel should be less than a certain percentage (e.g., 0.1%) of the analyte signal at the LLOQ.

Visualization of the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the isotopic contribution of this compound.

G cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_decision Decision cluster_outcome Outcome prep_IS Prepare High-Concentration This compound Solution inject_IS Inject this compound Solution prep_IS->inject_IS prep_blank Prepare Blank Matrix Sample monitor_channels Monitor MRM Channels: Paracetamol (152.1 -> 110.1) This compound (156.1 -> 114.1) inject_IS->monitor_channels measure_analyte Measure Peak Area in Analyte Channel (A_analyte) monitor_channels->measure_analyte measure_IS Measure Peak Area in IS Channel (A_IS) monitor_channels->measure_IS calculate_contribution Calculate Isotopic Contribution: (A_analyte / A_IS) * 100 measure_analyte->calculate_contribution measure_IS->calculate_contribution acceptance Contribution < Acceptance Criteria? calculate_contribution->acceptance accept Accept Internal Standard Lot acceptance->accept Yes reject Reject or Characterize Internal Standard Lot acceptance->reject No

Caption: Workflow for Assessing Isotopic Contribution.

Paracetamol Metabolism Overview

To provide context for the analysis of paracetamol in biological matrices, the following diagram illustrates its major metabolic pathways.

G cluster_major Major Pathways (~85-95%) cluster_minor Minor Pathway (~5-15%) cluster_detox Detoxification Paracetamol Paracetamol Glucuronidation Glucuronidation (UGT enzymes) Paracetamol->Glucuronidation Sulfation Sulfation (SULT enzymes) Paracetamol->Sulfation Oxidation Oxidation (CYP450 enzymes, e.g., CYP2E1) Paracetamol->Oxidation Glucuronide_Metabolite Paracetamol Glucuronide (Non-toxic) Glucuronidation->Glucuronide_Metabolite Sulfate_Metabolite Paracetamol Sulfate (Non-toxic) Sulfation->Sulfate_Metabolite NAPQI NAPQI (Toxic Metabolite) Oxidation->NAPQI Glutathione Glutathione (GSH) NAPQI->Glutathione Mercapturic_Acid Mercapturic Acid Conjugate (Non-toxic) Glutathione->Mercapturic_Acid

Caption: Major Metabolic Pathways of Paracetamol.

Conclusion

While this compound is a widely accepted internal standard for the quantification of paracetamol, it is imperative for researchers to be aware of and assess its potential isotopic contribution to the analyte signal. For applications demanding the highest level of accuracy, particularly at low concentrations, the use of ¹³C-labeled internal standards should be considered as a superior alternative, despite the higher cost. By following a rigorous experimental protocol to evaluate the isotopic contribution of any chosen internal standard, laboratories can ensure the reliability and validity of their bioanalytical data.

References

The Case for Deuterium: Assessing the Cost-Effectiveness of Paracetamol-d4 in Routine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, particularly in pharmacokinetic, bioequivalence, and toxicokinetic studies, the accuracy of quantitative data is paramount. For researchers and drug development professionals, the choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data reliability. This guide provides a comprehensive comparison of using Paracetamol-d4, a deuterium-labeled internal standard, versus its non-labeled counterpart or other structural analogs for the routine analysis of Paracetamol (acetaminophen).

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] By substituting four hydrogen atoms on the phenyl ring with deuterium, this compound exhibits nearly identical chemical and physical properties to the analyte of interest.[2] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the results.[3][4]

Cost Analysis: Initial Investment vs. Long-Term Value

While the upfront cost of a deuterated standard is higher than the non-labeled analytical standard, a holistic view reveals a more nuanced cost-effectiveness argument. The price of analytical standards is influenced by factors such as purity, synthesis complexity, and the quantity purchased.

CompoundTypical UseRelative Initial CostKey Cost-Effectiveness Factors
Paracetamol (Standard) Analyte for calibration curves and quality controls$Lower purchase price.[5]
This compound Internal Standard$$$Mitigates matrix effects, improves data precision and accuracy, reduces need for costly sample re-analysis, streamlines method validation.[1][3]

The higher initial investment in this compound is frequently offset by the significant reduction in analytical variability. This leads to fewer failed batches, less time spent on troubleshooting, and higher confidence in the generated data, which are crucial factors in a regulated drug development environment.

Performance Comparison: The Impact of an Ideal Internal Standard

The primary advantage of using this compound is its ability to mitigate matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample.[1] Since this compound co-elutes with the native paracetamol, any effect on the ionization process is mirrored by the internal standard, allowing for accurate correction.[3] This results in superior analytical performance.

A study developing a rapid LC-MS/MS assay for paracetamol in human plasma utilized an isotope-labeled internal standard to achieve high precision and accuracy.[6] The resulting method demonstrated a total intra- and inter-assay imprecision of less than 1.4%, a level of precision that is considerably lower than many published reports and highlights the robustness conferred by using a deuterated standard.[7]

Performance MetricMethod with this compound ISMethod with Non-Isotopic IS (or without IS)
Linearity (r²) Typically > 0.99May be > 0.99, but more susceptible to variability
Precision (% CV) Excellent, often < 5% (can be <1.4%)[6][7]Higher, can range from 7.6%-9.7% or more[3]
Accuracy (% Bias) High, with mean bias close to 100%[1]More variable, susceptible to matrix effects
Robustness High, compensates for sample prep and instrument variations[3]Lower, more prone to erroneous results
Need for Re-analysis MinimizedIncreased

Experimental Workflow and Protocols

The integration of this compound into a routine bioanalytical workflow is straightforward. A typical procedure involves protein precipitation followed by LC-MS/MS analysis.

Diagram of a Typical Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Plasma Sample (e.g., 100 µL) B 2. Add this compound (Internal Standard) A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Collect Supernatant D->E F 6. Inject into LC-MS/MS E->F G 7. Chromatographic Separation (C18 Column) F->G H 8. MS/MS Detection (MRM Mode) G->H I 9. Data Acquisition H->I J 10. Calculate Peak Area Ratio (Analyte / IS) I->J K 11. Quantify Concentration using Calibration Curve J->K

Caption: General workflow for quantifying Paracetamol using this compound.

Representative Experimental Protocol: Quantification of Paracetamol in Human Plasma

This protocol is adapted from established LC-MS/MS methodologies.[2][4][6]

  • Preparation of Solutions:

    • Prepare stock solutions (e.g., 200 mg/L) of both Paracetamol and this compound in HPLC-grade methanol.[6]

    • From the Paracetamol stock, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution.

    • Prepare a working internal standard solution (e.g., 200 µg/L) of this compound by diluting its stock solution in methanol.[6]

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.[2]

    • Add 300 µL of acetonitrile to precipitate plasma proteins.[2]

    • Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

    • Transfer the clear supernatant to an injection vial for analysis.

  • LC-MS/MS Instrumental Parameters:

    • LC System: Standard HPLC or UHPLC system.[4]

    • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

    • Flow Rate: 0.5 mL/min.[8]

    • Injection Volume: 3-5 µL.[4]

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Waters Xevo TQ-S) operated in positive electrospray ionization (ESI) mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM).

      • Paracetamol transition: m/z 152.1 → 110.1.[9][10]

      • This compound transition: m/z 156.1 → 114.1.[9][10]

Conclusion

While the initial purchase price of this compound is higher than its non-labeled analog, its use as an internal standard provides unparalleled advantages in accuracy, precision, and robustness for routine bioanalysis.[11] The ability to effectively correct for matrix effects and procedural variations minimizes the risk of erroneous results and the need for costly repeat analyses.[1] For research, clinical, and pharmaceutical development environments where data integrity is non-negotiable, the superior performance afforded by this compound renders it the more cost-effective choice in the long term, ensuring high-quality, reliable, and reproducible results.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Paracetamol-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. While specific institutional and local regulations must always be consulted, the following information offers a robust framework for the safe handling and disposal of this deuterated compound.

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound should be managed with the same diligence as any other laboratory chemical. In the absence of specific disposal data for the deuterated form, it is prudent to treat it as a chemical waste, giving careful consideration to its pharmaceutical properties.[1]

  • Waste Identification and Classification : Treat this compound as a non-hazardous chemical waste unless it has been mixed with a hazardous substance or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[1] Always consult the manufacturer's Safety Data Sheet (SDS) for specific hazard information.

  • Segregation : Do not mix this compound waste with other waste streams, especially incompatible chemicals.[1] It is best practice to collect deuterated solvent waste separately.[1]

  • Personal Protective Equipment (PPE) : When handling the waste, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile rubber).[1][2]

  • Containment and Labeling :

    • Solid Waste : Collect in a clearly labeled, sealed container.[2]

    • Liquid Waste : Collect in a clearly labeled, sealed container. Do not pour down the drain.[1][2]

    • The waste container must be clearly labeled as "Hazardous Waste" (or as determined by your institution), with the chemical name "this compound," and the date accumulation started.[1]

  • Disposal Method :

    • Professional Disposal Service : Engage a licensed professional waste disposal service to handle the material.[3][4]

    • Incineration : Incineration is a common and effective method for destroying pharmaceutical and chemical waste.[1][3] The professional disposal service will determine the appropriate final treatment method.[1]

    • Avoid Improper Disposal : Never dispose of this compound down the drain or in regular trash.[1][3][5][6][7]

Summary of Disposal Considerations

ParameterRecommendationCitation
Waste Classification Treat as a non-hazardous chemical waste unless mixed with hazardous substances.[1]
Segregation Collect separately from other waste streams, especially incompatible chemicals.[1]
Drain Disposal Strictly prohibited.[1][3][5][6][7]
Trash Disposal Strictly prohibited for laboratory-generated waste.[1]
Recommended Disposal Offer to a licensed professional waste disposal company for incineration.[1][3][4]
Container Labeling Label with "Hazardous Waste" (or institutional equivalent), "this compound," and start date.[1]

Disposal Workflow

cluster_avoid AVOID start Start: this compound Waste Generated ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handle Waste classify 1. Classify Waste (Consult SDS) segregate 3. Segregate Waste (Do not mix with other chemicals) classify->segregate ppe->classify contain 4. Contain & Label Waste (Sealed, Labeled Container) segregate->contain store 5. Store Securely (Awaiting Disposal) contain->store contact_pro 6. Contact Professional Waste Disposal Service store->contact_pro end End: Proper Disposal via Licensed Vendor (e.g., Incineration) contact_pro->end improper_disposal Improper Disposal (Drain or Trash)

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Paracetamol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Paracetamol-d4, offering procedural, step-by-step guidance to directly answer your operational questions. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.

  • Skin irritation (Category 2): Causes skin irritation.

  • Serious eye irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table summarizes the required PPE for various procedures.

ProcedureRequired Personal Protective Equipment (PPE)
Receiving and Unpacking - Safety glasses with side shields- Nitrile gloves
Storage and Transport - Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting (in a fume hood or ventilated enclosure) - Safety goggles- Double-gloving with nitrile gloves- Lab coat- Respiratory protection (N95 or higher)
Dissolving and Solution Preparation - Safety goggles- Nitrile gloves- Lab coat
Experimental Use - Safety glasses with side shields (or goggles if splash hazard exists)- Nitrile gloves- Lab coat
Waste Disposal - Safety goggles- Nitrile gloves- Lab coat

Note: Always inspect PPE for integrity before use. Contaminated PPE should be disposed of as hazardous waste.

Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed workflow for handling this compound from receipt to disposal, ensuring both personnel safety and compound integrity.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the outer packaging for any signs of damage.

  • Wear safety glasses and nitrile gloves.

  • Open the package in a designated receiving area, preferably within a fume hood to contain any potential airborne particles.

  • Verify that the container is properly sealed and labeled.

  • Log the receipt of the compound in your chemical inventory system.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • To maintain isotopic purity and prevent degradation, consider storing in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[2]

3. Weighing and Aliquoting:

  • All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Wear safety goggles, a lab coat, and double-glove with nitrile gloves. Respiratory protection (a NIOSH-approved N95 respirator or higher) is required.

  • Use dedicated spatulas and weighing boats.

  • Handle the compound gently to avoid generating dust.

  • Close the primary container immediately after use.

  • Clean the weighing area and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

4. Dissolving and Solution Preparation:

  • Conduct all solution preparations within a chemical fume hood.

  • Wear safety goggles, a lab coat, and nitrile gloves.

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • If the compound is dissolved in a volatile solvent, ensure the fume hood provides adequate ventilation.

5. Experimental Use:

  • When using solutions of this compound, wear safety glasses, a lab coat, and nitrile gloves. If there is a risk of splashing, upgrade to safety goggles.

  • Conduct all experimental procedures in a well-ventilated area.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid this compound waste, including empty containers, contaminated weighing boats, and spatulas, in a clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated PPE:

    • Dispose of all contaminated PPE, including gloves, lab coats, and respirator cartridges, as hazardous waste.

  • Disposal Procedures:

    • All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow and Safety Decision Making

To further clarify the handling procedures, the following diagrams illustrate the experimental workflow and the decision-making process for selecting appropriate PPE.

Experimental_Workflow Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Weighing Weighing and Preparation (in Fume Hood) Storage->Weighing Experiment Experimental Use Weighing->Experiment Disposal Waste Disposal Experiment->Disposal PPE_Decision_Making cluster_assessment Risk Assessment cluster_ppe PPE Selection Procedure Identify Handling Procedure Solid Handling Solid? (Weighing, Aliquoting) Procedure->Solid Liquid Handling Liquid? Solid->Liquid No FullPPE Goggles, Double Gloves, Lab Coat, Respirator Solid->FullPPE Yes StandardPPE Safety Glasses/Goggles, Gloves, Lab Coat Liquid->StandardPPE Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paracetamol-d4
Reactant of Route 2
Paracetamol-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.